L-Selenomethionine
Description
Significance of Selenium as an Essential Trace Element
Selenium (Se) is a vital trace mineral crucial for human and animal health, playing a fundamental role in numerous physiological processes. nih.govacta-medica-eurasica.ru It is an essential component of various enzymes and proteins, known as selenoproteins, which are integral to DNA synthesis, protection against cellular damage, and defense against infections. harvard.edu These selenoproteins are involved in a wide array of biological functions, including antioxidant defense, immune system enhancement, regulation of thyroid function, and reproduction. nih.govmdpi.comgnosisbylesaffre.com The body requires only a small amount of selenium, and it is naturally found in foods or can be obtained through supplements. harvard.edu Most of the body's selenium is stored in muscle tissue, but the thyroid gland has the highest concentration due to the various selenoproteins that support its function. harvard.edu
The importance of selenium extends to its role as a cofactor for enzymes like glutathione (B108866) peroxidases and certain forms of thioredoxin reductase, which are critical in managing oxidative stress. wikipedia.org By neutralizing harmful free radicals, selenium helps protect cells from damage that can lead to inflammation and other health issues. harvard.eduvitasupportmd.com Its involvement in the metabolism of thyroid hormones is also critical, as it aids in the conversion of these hormones into their active forms. harvard.eduresearchgate.net
Overview of Organic and Inorganic Selenium Forms in Biological Systems
Selenium exists in two primary forms: inorganic and organic. gnosisbylesaffre.com Inorganic forms include selenate (B1209512), selenite (B80905), elemental selenium, and selenide (B1212193). nih.gov These are the forms typically found in the environment. researchgate.net Organic selenium, on the other hand, is characterized by its linkage to an amino acid, forming compounds like selenomethionine (B1662878) and selenocysteine (B57510). gnosisbylesaffre.com
In nature, inorganic selenium from the soil is taken up by plants and converted into more bioavailable organic forms, predominantly L-selenomethionine. nih.govorffa.com This organic form is then stored in the plant's protein fraction. orffa.com When animals and humans consume these plants or other selenium-containing foods, they ingest selenium primarily in its organic form.
The key distinction between these two forms lies in their bioavailability and metabolic pathways. Organic selenium compounds, particularly this compound, are generally considered to have higher bioavailability compared to inorganic forms. gnosisbylesaffre.comresearchgate.net This is because this compound can be directly incorporated into proteins in place of the amino acid methionine. orffa.com In contrast, inorganic selenium must first be converted to hydrogen selenide before it can be used for the synthesis of selenoproteins. orffa.com Any excess inorganic selenium is more rapidly excreted from the body. researchgate.net
Table 1: Comparison of Organic and Inorganic Selenium
| Feature | Organic Selenium (e.g., this compound) | Inorganic Selenium (e.g., Selenite, Selenate) |
| Structure | Bound to an amino acid. gnosisbylesaffre.com | Not bound to an amino acid. gnosisbylesaffre.com |
| Primary Source | Found in plants, yeasts, and animal tissues. wikipedia.org | Found in soil and water. researchgate.net |
| Bioavailability | Generally higher. gnosisbylesaffre.comresearchgate.net | Generally lower. researchgate.net |
| Metabolism | Can be directly incorporated into proteins. orffa.com | Must be converted to hydrogen selenide for use. orffa.com |
| Storage in Body | Can be stored in tissues as a reserve. orffa.comorffa.com | Limited storage, excess is quickly excreted. researchgate.net |
This compound as a Key Organic Selenium Species
This compound is a naturally occurring amino acid and is the principal form of selenium found in many food sources, including cereal grains, soybeans, and Brazil nuts. wikipedia.org It is structurally similar to the essential amino acid methionine, with a selenium atom replacing the sulfur atom. orffa.com This similarity allows this compound to be utilized by the body through the same metabolic pathways as methionine. researchgate.net
A significant characteristic of this compound is its ability to be non-specifically incorporated into body proteins in place of methionine. wikipedia.orgcabidigitallibrary.org This creates a storage pool of selenium within tissues like skeletal muscle, liver, and kidneys. orffa.comcabidigitallibrary.org This "storage depot" of metabolically active selenium ensures a continuous supply for the synthesis of essential selenoproteins, even during periods of reduced dietary intake or increased physiological stress. orffa.comorffa.com
In contrast to other selenium compounds that are reduced to hydrogen selenide before being utilized, this compound can be directly used. orffa.com This direct incorporation into proteins makes it a highly effective and bioavailable form of selenium. orffa.com Research has shown that selenium from this compound is retained in the body more effectively and is excreted at a much lower rate compared to inorganic forms like sodium selenite. orffa.com
Historical Context of this compound Research
The journey of selenium research began with its discovery as a chemical element in 1817 by the Swedish chemist Jöns Jacob Berzelius. vitasupportmd.comnih.gov Initially, selenium was considered a toxic substance. vitasupportmd.com For a long time, its biological significance was primarily associated with its toxicity, as observed in "alkali disease" in livestock that consumed plants with high selenium content. wikipedia.orgnih.gov
A pivotal moment in selenium research occurred in 1957 when Schwarz and Foltz identified it as an essential nutrient that could prevent liver necrosis in rats. nih.gov This discovery shifted the scientific perspective, leading to further investigations into its beneficial roles. In the following decades, from the late 1950s to the 1970s, researchers confirmed that trace amounts of selenium are essential for both animal and human health. pharmanord.com
A major breakthrough came in 1973 when Rotruck and his team demonstrated that selenium is a component of the antioxidant enzyme glutathione peroxidase, elucidating one of its key biochemical functions in protecting against oxidative damage. pharmanord.com This finding laid the foundation for understanding the role of selenoproteins in health. Subsequent research identified selenocysteine as the selenium-containing amino acid at the active site of this enzyme. nih.gov The understanding of this compound as a major dietary form of selenium and its metabolic fate, including its incorporation into general body proteins, has been a central theme in modern selenium research, highlighting its importance for nutrition and health. researchgate.net
Table 2: Key Milestones in Selenium and this compound Research
| Year | Milestone | Significance |
| 1817 | Discovery of the element selenium by Jöns Jacob Berzelius. vitasupportmd.comrsc.org | Marked the beginning of the study of selenium. |
| Late 13th Century (reported) | Marco Polo described an illness in livestock likely due to selenium toxicity. nih.gov | Early observation of the detrimental effects of high selenium intake. |
| 1957 | Selenium was identified as an essential nutrient in animals, preventing liver necrosis. vitasupportmd.comnih.gov | Shifted the focus from selenium's toxicity to its essentiality. |
| 1973 | Selenium was identified as an essential component of the enzyme glutathione peroxidase. nih.govpharmanord.com | Provided a clear biochemical mechanism for selenium's antioxidant function. |
| 1970s-1980s | Studies confirmed selenium's role in antioxidant defense, thyroid health, and immunity. vitasupportmd.com | Broadened the understanding of selenium's diverse biological roles. |
| Present Day | Ongoing research explores the specific roles of different selenium forms, like this compound, in health and disease. vitasupportmd.com | Focus on optimizing selenium nutrition through bioavailable forms. |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046824 | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Seleno-L-methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3211-76-5 | |
| Record name | L-Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenomethionine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenomethionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selenomethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964MRK2PEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Biotransformation of L Selenomethionine
Absorption and Bioavailability Mechanisms of L-Selenomethionine
The absorption and bioavailability of this compound are influenced by its chemical form and interactions with various transport systems in the gastrointestinal tract.
Intestinal Absorption Pathways
This compound is primarily absorbed in the small intestine, particularly the duodenum, jejunum, and ileum. ebm-journal.orgfrontiersin.org Unlike inorganic forms of selenium, such as selenite (B80905) and selenate (B1209512), which are absorbed through different mechanisms, this compound utilizes amino acid transporters. cabidigitallibrary.orgcambridge.org Specifically, it shares the same active transport systems as its sulfur-containing analog, methionine. cabidigitallibrary.orgnoaa.gov This active transport mechanism indicates that its absorption is an energy-dependent process. ebm-journal.org Studies with everted intestinal sacs from hamsters have demonstrated the active transport of this compound, a process that is inhibited by ouabain, suggesting the involvement of the sodium pump. ebm-journal.org The absorption of this compound is rapid and nearly complete in the normal human intestine. cambridge.org
Stereoselective Permeation of this compound
Research indicates a stereoselective nature in the permeation of selenomethionine (B1662878), with the L-form being preferentially absorbed over the DL-form. nih.gov In vitro studies using porcine skin have shown that the L-form of selenomethionine has a higher flux and skin uptake compared to the DL-form. nih.govnih.gov This suggests that the transport systems involved in its absorption exhibit a degree of specificity for the L-isomer, which is the naturally occurring form in foods. nih.govresearchgate.net This stereoselectivity may be attributed to the specific interactions with amino acid carriers in the intestinal brush-border membrane. cabidigitallibrary.org
Intracellular Processing and Selenide (B1212193) Pool Formation
Once absorbed, this compound enters the intracellular environment where it is further metabolized. A key process is its conversion to a central selenium intermediate, hydrogen selenide (H₂Se), which serves as the precursor for the synthesis of selenocysteine (B57510) and subsequently, selenoproteins.
Conversion to Selenocysteine via Trans-selenation Pathway
This compound can be converted to selenocysteine through a series of enzymatic reactions known as the trans-selenation pathway. nih.govresearchgate.net This pathway is analogous to the trans-sulfuration pathway that converts methionine to cysteine. nih.gov In this pathway, this compound is first converted to S-adenosyl-L-selenomethionine (SeAM). rsc.org Subsequently, it is converted to selenocystathionine (B1218740). nih.gov This intermediate is then cleaved to produce selenocysteine. nih.gov This conversion is a critical step, as selenocysteine is the form of selenium that is directly incorporated into selenoproteins. mdpi.com
Role of Cystathionine (B15957) Beta-Synthase and Gamma-Lyase
Two key enzymes involved in the trans-selenation pathway are cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL). nih.govmbl.or.kr
Cystathionine Beta-Synthase (CBS): This enzyme catalyzes the initial step in the trans-selenation pathway, converting selenohomocysteine (derived from this compound) and serine into selenocystathionine. nih.govresearchgate.net
Cystathionine Gamma-Lyase (CGL): CGL is responsible for the subsequent cleavage of selenocystathionine to yield selenocysteine, ammonia, and α-ketobutyrate. nih.govmedchemexpress.com It has also been shown that CGL can directly catalyze the α,γ-elimination reaction of this compound to produce methylselenol, another important selenium metabolite. mbl.or.krnih.govnih.gov
The coordinated action of these enzymes is essential for the metabolic conversion of this compound into a form that can be utilized for the synthesis of vital selenoproteins. nih.gov
Formation of Hydrogen Selenide (H₂Se) as an Active Selenium Source
For this compound to be utilized in the synthesis of selenoproteins, it must first be converted into a common intermediate, hydrogen selenide (H₂Se). orffa.comcabidigitallibrary.org This process prevents the direct, unregulated incorporation of dietary selenoamino acids into functional selenoproteins. mdpi.com The primary pathway for this conversion is the trans-selenation pathway, which mirrors the trans-sulfuration pathway of methionine. frontiersin.org
In this pathway, this compound is first converted to selenohomocysteine, which then undergoes further enzymatic reactions to yield selenocysteine. cabidigitallibrary.org The enzyme selenocysteine lyase (SCLY) then acts on the newly synthesized selenocysteine to release elemental selenium in the form of hydrogen selenide (H₂Se), with alanine (B10760859) as a byproduct. frontiersin.org This H₂Se represents a central, active pool of selenium within the cell. cabidigitallibrary.orgcabidigitallibrary.org This reactive selenide can then be used for the synthesis of selenoproteins or, if in excess, be metabolized for excretion. mdpi.com
Incorporation into Selenoproteins
The selenium from hydrogen selenide is specifically incorporated into a unique class of proteins known as selenoproteins in the form of the 21st proteinogenic amino acid, selenocysteine (Sec). oregonstate.eduresearchgate.net This intricate process is not a simple substitution but a highly regulated, co-translational event that involves recoding a stop codon. nih.govmdpi.com
The incorporation of selenocysteine into a growing polypeptide chain is directed by the genetic code, but in a non-canonical manner. mdpi.com The codon UGA, which typically signals the termination of protein synthesis (a stop codon), is repurposed to code for selenocysteine. wikipedia.orgcrg.eu This translational "recoding" is orchestrated by a specific stem-loop structure present in the messenger RNA (mRNA) of all selenoproteins, known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgontosight.ai
In eukaryotes and archaea, the SECIS element is located in the 3' untranslated region (3' UTR) of the selenoprotein mRNA, from where it can direct the insertion of multiple selenocysteine residues. wikipedia.org In bacteria, it is found immediately downstream of the UGA codon it affects. wikipedia.orgjst.go.jp The SECIS element functions by recruiting a specialized set of proteins, including the SECIS-binding protein 2 (SBP2) and a specific elongation factor, eEFSec (in eukaryotes), to the ribosome. ontosight.aicharite.de This complex recognizes the UGA codon not as a stop signal but as an instruction to insert selenocysteine, which is brought to the ribosome by its specific transfer RNA, tRNA[Ser]Sec. nih.govmdpi.com
| Feature | Description | Source(s) |
| Structure | A stem-loop hairpin structure approximately 60 nucleotides long. | wikipedia.org |
| Location (Eukaryotes/Archaea) | Found in the 3' untranslated region (UTR) of selenoprotein mRNAs. | wikipedia.orgcrg.eu |
| Location (Bacteria) | Located in the coding region, shortly after the UGA codon. | wikipedia.orgcrg.eu |
| Function | Recruits protein factors to the ribosome to recode the UGA stop codon for selenocysteine insertion. | wikipedia.orgcharite.de |
| Conserved Sequences | Contains conserved nucleotide sequences, particularly in the apical loop, that are critical for function. | crg.euontosight.ai |
The synthesis of selenocysteine and its delivery to the ribosome involves several key enzymes. Two critical components of this machinery are Selenophosphate Synthetase 2 (SEPHS2) and O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase, also known as Selenocysteine Synthase (SEPSECS). scispace.comnih.gov
Selenophosphate Synthetase 2 (SEPHS2): This enzyme catalyzes the initial, essential step of activating the selenium derived from hydrogen selenide. scispace.comontosight.ai SEPHS2 utilizes ATP to convert H₂Se into selenophosphate, the active selenium donor for selenocysteine synthesis. ontosight.aiuniprot.orggenecards.org The reaction is crucial, as selenophosphate is the direct precursor for the formation of the selenocysteine moiety. mdpi.comscispace.com
Selenocysteine Synthase (SEPSECS): In eukaryotes and archaea, selenocysteine is synthesized directly on its specific tRNA (tRNA[Ser]Sec). nih.govmdpi.com The process begins when seryl-tRNA synthetase attaches the amino acid serine to tRNA[Ser]Sec. This serine is then phosphorylated by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form phosphoseryl-tRNA[Ser]Sec. nih.govpnas.org SEPSECS then catalyzes the final step: the substitution of the phosphate (B84403) group with a selenol group from selenophosphate, yielding the final product, selenocysteinyl-tRNA[Ser]Sec. nih.govresearchgate.netoup.com This charged tRNA is then ready to be escorted to the ribosome by the elongation factor eEFSec to be incorporated into a nascent selenoprotein at the recoded UGA codon. pnas.org
| Enzyme | Gene Name | Function | Source(s) |
| Selenophosphate Synthetase 2 | SEPHS2 | Catalyzes the ATP-dependent synthesis of selenophosphate from hydrogen selenide (H₂Se). | scispace.comontosight.aiuniprot.org |
| Selenocysteine Synthase | SEPSECS | Catalyzes the conversion of phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec using selenophosphate as the selenium donor. | nih.govresearchgate.netoup.com |
Distinct from the highly regulated synthesis of selenoproteins, this compound can also be incorporated nonspecifically into general body proteins. google.comoup.com This occurs because this compound is a structural analog of the essential amino acid L-methionine. orffa.com The cellular machinery for protein synthesis, specifically the methionyl-tRNA synthetase, cannot efficiently distinguish between methionine and this compound. cabidigitallibrary.org
As a result, this compound is incorporated into the polypeptide chain at positions that the genetic code specifies for methionine. oregonstate.eduoup.com This nonspecific incorporation allows tissues to accumulate a reserve of selenium that is not part of the functional selenoprotein pool. orffa.comorffa.com This stored selenium can be released during the normal process of protein turnover, making it available for the synthesis of hydrogen selenide and subsequent specific incorporation into selenoproteins. google.commdpi.com The extent of this nonspecific incorporation depends on the relative dietary intake of methionine and this compound. oup.com
Selenocysteine Synthase (SeCp43/SEPSECS) and Selenophosphate Synthetase 2 (SEPHS2)
Excretion Pathways of this compound Metabolites
When selenium intake exceeds the body's requirements for selenoprotein synthesis and storage, the excess is metabolized and eliminated to prevent toxicity. orffa.com The central metabolite, hydrogen selenide, is processed for removal primarily through methylation. cabidigitallibrary.org The resulting byproducts are then excreted from the body, mainly in the urine. pnas.orgontosight.airesearchgate.net
The primary route for the excretion of excess selenium involves its conversion into methylated compounds and selenosugars. pnas.orgcapes.gov.br This detoxification process occurs mainly in the liver. researchgate.net Hydrogen selenide can undergo methylation to form various metabolites, including methylselenol, dimethyl selenide, and the trimethylselenonium (B1202040) ion. plos.orgnih.gov Dimethyl selenide is volatile and can be exhaled in the breath, while the trimethylselenonium ion is a major urinary metabolite. plos.orgtandfonline.com
In addition to simple methylation, a significant pathway for selenium excretion is the formation of selenosugars. pnas.orgreactome.org These are sugar-containing metabolites, with the most common being 1β-methylseleno-N-acetyl-D-galactosamine. pnas.org The formation of selenosugars is considered a key detoxification pathway, converting reactive selenium intermediates into less toxic, water-soluble compounds that are efficiently excreted in the urine. ontosight.ai Research indicates that selenosugars are the major urinary selenium metabolites when selenium intake is within the required to moderately high range. pnas.org
| Metabolite Type | Examples | Primary Excretion Route | Source(s) |
| Methylated Derivatives | Dimethyl selenide, Trimethylselenonium ion | Breath (Dimethyl selenide), Urine (Trimethylselenonium ion) | plos.orgnih.gov |
| Selenosugars | 1β-methylseleno-N-acetyl-D-galactosamine | Urine | pnas.orgontosight.aireactome.org |
Role of Gut Microbiota in Metabolism and Excretion
The gut microbiota plays a significant role in the biotransformation and subsequent excretion of this compound. Research indicates that intestinal microorganisms can metabolize this compound into various metabolites, influencing the host's selenium status. researchgate.netfrontiersin.org Studies in rats have shown that the gut microbiota contributes to the excretion of excess selenium from this compound through the production of methylated derivatives and elemental selenium. researchgate.netfrontiersin.org The cecum's microbiota, in particular, appears to contain more metabolically active microorganisms for this compound compared to the colon's microbiota in rats. frontiersin.org However, given the larger relative size of the human colon, it is likely the primary site for the metabolism of selenium compounds in humans. frontiersin.org
In vitro studies with specific probiotic strains have provided quantitative insights into this metabolic activity. When incubated anaerobically, strains such as Streptococcus salivarius K12, Lactobacillus rhamnosus 67B, Lactobacillus acidophilus L10, and Bifidobacterium lactis LAFTI® B94 metabolized 11-18% of this compound over 24 hours. researchgate.netnih.gov A significant portion of the metabolized this compound (44-80%) was converted to volatile compounds like dimethyldiselenide (DMDSe) and dimethylselenide (DMSe). researchgate.netnih.gov These findings highlight the capacity of specific gut bacteria to transform this compound into excretable forms. Furthermore, some gut microbes can convert various dietary selenium compounds into this compound, which can then be incorporated into bacterial proteins, creating a selenium reservoir for the host. mdpi.com
Table 1: In Vitro Metabolism of this compound by Probiotic Bacteria after 24-hour Anaerobic Incubation
| Probiotic Strain | This compound Metabolized (%) | Conversion to DMDSe and DMSe (% of metabolized this compound) |
|---|---|---|
| Streptococcus salivarius K12 | 11-18 | 44-80 |
| Lactobacillus rhamnosus 67B | 11-18 | 44-80 |
| Lactobacillus acidophilus L10 | 11-18 | 44-80 |
| Bifidobacterium lactis LAFTI® B94 | 11-18 | 44-80 |
Comparative Metabolism with Other Selenium Compounds
The metabolism of this compound differs significantly from that of the inorganic selenium forms, selenite and selenate. A primary distinction is their absorption mechanism; this compound is actively transported across the intestinal mucosa, similar to the amino acid methionine, leading to high absorption efficiency. nih.gov In contrast, selenite is absorbed passively. nih.gov
Once absorbed, this compound can be non-specifically incorporated into body proteins in place of methionine, creating a storage pool of selenium. cabidigitallibrary.orgcabidigitallibrary.org This incorporation into tissues like skeletal muscle can account for a substantial portion of the body's total selenium. cabidigitallibrary.org Selenite and selenate, on the other hand, are not incorporated into proteins in this manner. cabidigitallibrary.orgcabidigitallibrary.org Instead, selenium from these inorganic sources that is not immediately used for the synthesis of specific selenoproteins is more readily excreted in the urine. cabidigitallibrary.org
The metabolic pathways also diverge. Selenate is typically reduced to selenite, which is then further reduced to selenide. cabidigitallibrary.org This selenide is the central precursor for the synthesis of selenocysteine and subsequent incorporation into functional selenoproteins. cabidigitallibrary.org this compound can also be converted to selenocysteine via the trans-selenation pathway, thereby entering the same functional pool. nih.gov However, the portion of this compound that is incorporated into general proteins is not immediately available for this pathway. cabidigitallibrary.org In terms of microbial metabolism, gut bacteria metabolize selenite more extensively than this compound. In vitro studies show that probiotic lactobacilli can metabolize 26-100% of selenite, converting a small fraction (0-4.8%) to DMSe and DMDSe and forming elemental selenium. researchgate.netnih.gov
Table 2: Comparative Metabolism of this compound vs. Selenite and Selenate
| Metabolic Feature | This compound | Selenite/Selenate |
|---|---|---|
| Absorption Mechanism | Active transport | Passive diffusion (selenite) |
| Non-specific Protein Incorporation | Yes, replaces methionine | No |
| Body Retention | Longer half-life due to protein storage | Shorter half-life, faster excretion |
| Primary Metabolic Fate | Incorporation into proteins or conversion to selenocysteine | Reduction to selenide for selenoprotein synthesis or excretion |
| Gut Microbiota Metabolism (in vitro) | Less extensive (11-18% by probiotics) | More extensive (26-100% by probiotics) |
This compound also exhibits key metabolic differences when compared to other organic selenium compounds like selenocysteine and Se-methylselenocysteine (methylselenocysteine). While both this compound and selenocysteine are selenoamino acids, their metabolic fates diverge significantly. This compound can be non-specifically incorporated into proteins, substituting for methionine. cabidigitallibrary.org Selenocysteine can also be incorporated into proteins instead of cysteine, but it cannot be directly incorporated into specific selenoproteins via this route. cabidigitallibrary.org For selenocysteine to be used in selenoprotein synthesis, it must first be degraded to release selenide. mdpi.com
A crucial distinction lies in their direct utility for selenoprotein synthesis. Neither dietary this compound nor selenocysteine is directly incorporated into selenoproteins. mdpi.com They must first be metabolized to a common intermediate, selenide, which is then used for the de novo synthesis of selenocysteine on its specific tRNA for targeted insertion into selenoproteins. nih.govmdpi.com
Se-methylselenocysteine presents another set of comparisons. Unlike this compound, Se-methylselenocysteine is not incorporated into proteins. google.comgoogle.com This makes it fully bioavailable for other metabolic pathways, including the generation of the key anticancer metabolite, methylselenol. google.com While both this compound and Se-methylselenocysteine can be metabolized to methylselenol, the latter is considered a more efficient precursor. nih.govmdpi.com The metabolism of Se-methylselenocysteine to trimethylselenonium (a urinary excretion product) is also more efficient than from this compound. nih.gov
Table 3: Comparative Metabolism of this compound vs. Other Organic Selenium Compounds
| Metabolic Feature | This compound | Selenocysteine | Methylselenocysteine |
|---|---|---|---|
| Non-specific Protein Incorporation | Yes (replaces Methionine) | Yes (replaces Cysteine) | No |
| Direct Precursor for Selenoproteins | No (must be converted to selenide) | No (must be converted to selenide) | No (must be converted to selenide) |
| Primary Metabolic Pathway | Protein incorporation; trans-selenation to Selenocysteine | Degradation to selenide | Metabolism to methylselenol |
| Efficiency as Methylselenol Precursor | Less efficient | Not a direct precursor | More efficient |
Biological Roles and Mechanisms of Action
Role in Selenoprotein Synthesis and Function
The biological effects of selenium are primarily mediated through the actions of selenoproteins. nih.govnih.gov L-selenomethionine can be nonspecifically incorporated into general body proteins in place of methionine or be converted into selenocysteine (B57510), the hallmark of selenoproteins. frontiersin.org This conversion is a crucial step for the synthesis of functional selenoenzymes. mdpi.com The process of incorporating Sec into a growing polypeptide chain is a complex and highly regulated mechanism involving the recoding of a UGA codon, which typically signals translation termination. frontiersin.orgmdpi.com
The human selenoproteome consists of 25 known selenoprotein genes. mdpi.comnih.gov These proteins are diverse in their functions and are integral to human health. nih.govresearchgate.net Many selenoproteins are characterized as oxidoreductases, playing a catalytic role in redox regulation and antioxidant activities. nih.gov The selenoproteins are essential for life, as demonstrated by the embryonic lethality observed in mice with a deleted tRNA for selenocysteine synthesis. nih.gov
The major families within the human selenoproteome include:
Glutathione (B108866) Peroxidases (GPx) mdpi.comresearchgate.net
Thioredoxin Reductases (TrxR) mdpi.comresearchgate.net
Iodothyronine Deiodinases (DIO) mdpi.comresearchgate.net
Selenoprotein P (SELENOP) researchgate.net
Selenophosphate Synthetase 2 (SPS2) unl.edu
Other notable selenoproteins include Selenoproteins K, S, O, I, R, H, M, T, V, and W, many of which are involved in redox regulation and other cellular processes. nih.govunl.edu
The glutathione peroxidase (GPx) family is a major group of antioxidant enzymes that play a crucial role in protecting organisms from oxidative damage. nih.govfrontiersin.org These selenoenzymes catalyze the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate. nih.govfrontiersin.org This action is vital for mitigating the harmful effects of reactive oxygen species (ROS). mdpi.comnih.gov
There are eight known GPx isoforms in mammals, with GPx1-4 and GPx6 containing a catalytically active selenocysteine residue at their active site. mdpi.comfrontiersin.org
GPx1: This is one of the most abundant and widely expressed selenoproteins, found predominantly in the cytosol. nih.govfrontiersin.orgfrontiersin.org It is a key enzyme in scavenging H₂O₂. frontiersin.org
GPx2: Primarily found in the gastrointestinal tract. unl.edu
GPx3: The main form of GPx in plasma. unl.edu
GPx4: Unique in its ability to directly reduce lipid hydroperoxides within biological membranes, thus playing a critical role in preventing lipid peroxidation and ferroptosis. nih.govfrontiersin.org
The catalytic cycle of GPx involves the oxidation of the selenol group of the Sec residue by a peroxide, followed by its regeneration through a two-step reaction with GSH. nih.gov This process maintains redox homeostasis by controlling the levels of hydroperoxides. mdpi.com
Table 1: Key Glutathione Peroxidase Isoforms and Their Functions
| Isoform | Primary Location | Substrates | Key Function |
|---|---|---|---|
| GPx1 | Cytosol, Mitochondria | H₂O₂, Soluble hydroperoxides | Protection against hydrophilic peroxides. nih.govfrontiersin.orgfrontiersin.org |
| GPx2 | Gastrointestinal tract | H₂O₂, Organic hydroperoxides | Protection of the digestive system from oxidative stress. unl.edu |
| GPx3 | Plasma | H₂O₂, Organic hydroperoxides | Extracellular antioxidant defense. unl.edu |
| GPx4 | Membranes, Cytosol | Lipid hydroperoxides, H₂O₂ | Inhibition of lipid peroxidation and ferroptosis. nih.govfrontiersin.org |
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a central antioxidant system that maintains cellular redox balance. mdpi.comnih.gov TrxRs are selenoenzymes that catalyze the NADPH-dependent reduction of the active site disulfide in oxidized Trx. nih.govoup.com Reduced Trx, in turn, reduces oxidized proteins, thereby regulating a multitude of cellular processes. mdpi.com
In mammals, there are three main isoforms of TrxR:
TrxR1 (Cytosolic): Plays a major role in cytosolic redox regulation. nih.gov
TrxR2 (Mitochondrial): Essential for mitochondrial function and protection against oxidative stress. nih.gov
TrxR3 (Testis-specific): Also known as thioredoxin glutathione reductase (TGR). nih.gov
All mammalian TrxR isoforms contain a highly reactive selenocysteine residue at their C-terminal active site, which is crucial for their broad substrate specificity and high catalytic efficiency. nih.govresearchgate.net The Trx system is involved in DNA synthesis and repair, regulation of transcription factors, and defense against oxidative stress. oup.commdpi.com By maintaining the reduced state of Trx, TrxRs play a pivotal role in cellular redox signaling and antioxidant defense. oup.comresearchgate.net
Selenoprotein P (SELENOP) is a unique and essential selenoprotein primarily synthesized in the liver and secreted into the plasma. nih.govbioscientifica.com It plays a central role in the transport and distribution of selenium from the liver to peripheral tissues, particularly the brain and testes. researchgate.netresearchgate.net
What makes SELENOP unique is that it contains up to 10 selenocysteine residues per polypeptide chain, whereas most other selenoproteins have only one. mdpi.comnih.gov This high selenium content makes it an efficient selenium transporter. researchgate.net SELENOP delivers selenium to cells via receptor-mediated endocytosis, with Apolipoprotein E receptor 2 (ApoER2 or LRP8) being a key receptor in tissues like the brain and testes. nih.govbioscientifica.com
Besides its transport function, SELENOP also exhibits antioxidant properties, capable of reducing phospholipid hydroperoxides, similar to GPx4. bioscientifica.comresearchgate.net Its concentration in plasma is often used as a biomarker for selenium status in the body. researchgate.net
The iodothyronine deiodinases (DIOs) are a family of selenoenzymes that are critical for the metabolism and regulation of thyroid hormones. nih.govnih.gov These enzymes control the activation and inactivation of thyroid hormones by catalyzing the removal of iodine atoms from the thyroxine (T4) molecule. nih.gove-enm.org
There are three main types of deiodinases:
Type I Deiodinase (DIO1): Found mainly in the liver, kidneys, and thyroid. It is involved in both the activation of T4 to the more biologically active triiodothyronine (T3) and the inactivation of thyroid hormones. nih.gove-enm.org
Type II Deiodinase (DIO2): Located primarily in the brain, pituitary gland, and brown adipose tissue. Its main function is to convert T4 to T3, thereby controlling local T3 concentrations in specific tissues. e-enm.orgresearchgate.net
Type III Deiodinase (DIO3): The primary inactivating deiodinase, converting T4 to reverse T3 (rT3) and T3 to T2. It is crucial during development to protect tissues from excessive thyroid hormone exposure. nih.gove-enm.org
The presence of selenocysteine in the active site of these enzymes is essential for their catalytic function. nih.gov Selenium deficiency can impair the activity of deiodinases, leading to altered thyroid hormone metabolism. nih.govfrontiersin.org The deiodinases rank high in the hierarchy of selenium supply, meaning their function is maintained even under conditions of moderate selenium deficiency. nih.govresearchgate.net
Table 2: Characteristics of Iodothyronine Deiodinases
| Deiodinase Type | Primary Function | Main Substrate Preference | Key Locations |
|---|---|---|---|
| DIO1 | T4 to T3 activation; Inactivation | rT3 > T4 > T3 | Liver, Kidney, Thyroid. e-enm.org |
| DIO2 | T4 to T3 activation (local) | T4 > rT3 | Brain, Pituitary, Brown Adipose Tissue. e-enm.orgresearchgate.net |
| DIO3 | Inactivation of T4 and T3 | T3 > T4 | Central Nervous System, Skin, Placenta. e-enm.org |
Selenoprotein P (SELENOP) and Selenium Transport
Antioxidant Mechanisms
This compound contributes to antioxidant defense primarily through its role as a precursor for the synthesis of antioxidant selenoenzymes, such as glutathione peroxidases and thioredoxin reductases. mdpi.comfrontiersin.org These enzymes are fundamental components of the cellular antioxidant defense system, protecting cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com
The antioxidant function of selenoproteins is multifaceted:
Direct Scavenging of Peroxides: GPxs directly catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting them into non-toxic water and alcohols. nih.govmdpi.com This is a major pathway for eliminating harmful ROS. frontiersin.org
Redox Regulation of Proteins: The TrxR/Trx system reduces oxidized cysteine residues in a wide range of proteins, restoring their function and participating in redox signaling. mdpi.comnih.gov
Protection Against Lipid Peroxidation: GPx4 is uniquely specialized to reduce complex lipid hydroperoxides within cell membranes, preventing the chain reactions of lipid peroxidation that can lead to cell death. nih.govfrontiersin.org
Synergy with Other Antioxidant Systems: The glutathione and thioredoxin systems, both dependent on selenium, work in concert with other antioxidant molecules and enzymes, such as vitamin E, to provide a comprehensive defense against oxidative stress. oup.comnih.gov
In addition to the enzymatic antioxidant functions of selenoproteins, some selenium compounds themselves, including selenocysteine, have been shown to possess direct antioxidant activity by reacting with and neutralizing ROS. nih.govencyclopedia.pub
Enhancement of Endogenous Antioxidant Enzyme Activities
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant functions. mdpi.comnih.gov Inflammation and oxidative stress are often intertwined, with one process capable of inducing and exacerbating the other. mdpi.com
This compound can modulate the inflammatory response by influencing the production of key inflammatory molecules and the activity of critical signaling pathways. mdpi.comd-nb.info It has been demonstrated to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.comfrontiersin.org
A primary mechanism for this effect is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.comnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov Studies have shown that this compound can suppress the activation of the TLR4/NF-κB pathway, thereby attenuating the inflammatory cascade. mdpi.comfrontiersin.org For instance, in a model of E. coli-induced inflammation in bovine mammary epithelial cells, this compound treatment inhibited the E. coli-induced protein expression of TNF-α and IL-1β by suppressing the TLR4/NF-κB pathway. frontiersin.org
| Model System | Inducer | Mediator/Pathway | Effect of SeMet | Reference |
|---|---|---|---|---|
| Bovine Mammary Epithelial Cells | ESBL E. coli | TNF-α, IL-1β | Inhibited protein expression | frontiersin.org |
| Bovine Macrophages | ESBL E. coli | TLR4/NF-κB Pathway | Inhibited activation | frontiersin.org |
| Human Chondrocytes | IL-1β | iNOS, COX-2 | Inhibited expression | cdnsciencepub.com |
The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org The NLRP3 inflammasome, in particular, can be activated by ROS. nih.govmdpi.com this compound has been found to regulate the activation of the NLRP3 inflammasome. nih.govnih.gov By reducing ROS levels, this compound can prevent a key triggering signal for NLRP3 activation. nih.gov Research on titanium particle-induced osteolysis demonstrated that this compound could regulate the activation of the ROS-dependent NLRP3 inflammasome, highlighting its potential in controlling inflammatory conditions. nih.gov In another study, this compound was shown to inhibit inflammation by reducing the expression of the NLRP3 inflammasome and IL-6. nih.gov
Modulation of Inflammatory Mediators and Pathways
Cellular Signaling Pathway Modulation
This compound influences a variety of cellular signaling pathways, extending its biological effects beyond direct antioxidant and anti-inflammatory actions. This modulation can impact cell growth, proliferation, apoptosis, and differentiation. Key pathways affected include:
Wnt/β-catenin Pathway : This pathway is crucial for development and tissue homeostasis. This compound has been shown to promote the activation of the Wnt/β-catenin pathway, particularly in the context of osteogenesis. nih.govbibliotekanauki.pl By reducing oxidative stress and inflammation, it can enhance the expression of Wnt pathway-related proteins, thereby promoting the differentiation and mineralization of osteoblasts. nih.gov
PI3K/AKT/mTOR Pathway : This pathway is a central regulator of cell growth, survival, and metabolism. This compound has been found to modulate this pathway, for instance, by inhibiting ammonia-induced cardiac autophagy through its activation. frontiersin.org
MAPK Pathways : Mitogen-activated protein kinase (MAPK) pathways are involved in responding to extracellular stimuli and regulating processes like inflammation and apoptosis. This compound supplementation has been shown to inhibit the JNK MAPK pathway in piglets exposed to toxins, thereby mitigating liver injury and apoptosis. mdpi.com
Nrf2/Keap1 Pathway : This pathway is a primary regulator of antioxidant responses. This compound can activate the Nrf2/Keap1-ARE pathway, leading to the increased expression of antioxidant genes. nih.gov This enhances the cell's intrinsic ability to combat oxidative stress. nih.govmdpi.com
Wnt/β-Catenin Signaling Pathway Activation
This compound has been shown to influence the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and osteogenesis. mdpi.comnih.gov Activation of this pathway is crucial for tissue regeneration and maintenance. mdpi.com Studies indicate that this compound can counteract the inhibition of this pathway caused by stressors like inflammation and oxidative stress. nih.govfrontiersin.org
The mechanism of activation often involves increasing the protein expression levels of key components of the pathway. In the presence of cellular stressors that typically suppress the pathway, supplementation with selenium compounds like this compound has been observed to reverse this effect. mdpi.comfrontiersin.org For instance, in bovine endometrial stromal cells challenged with lipopolysaccharide (LPS) and cortisol, selenium treatment restored the suppressed protein levels of β-catenin, c-Myc, and Cyclin-D1. mdpi.com Similarly, in a model of titanium particle-induced osteolysis, this compound treatment upregulated the levels of β-catenin that had been decreased by the particles. frontiersin.org
The activation of Wnt/β-catenin by this compound leads to the nuclear translocation of β-catenin, which then modulates the expression of downstream target genes. mdpi.com Key among these are c-Myc and Cyclin-D1, which are directly involved in promoting cell cycle progression and proliferation. mdpi.combibliotekanauki.pl By down-regulating the expression of the proto-oncogene c-Myc and decreasing β-catenin levels, this compound can inhibit the growth of cancer cells, as seen in human colorectal cancer HT-29 cells. bibliotekanauki.pl Furthermore, this compound has been found to increase the phosphorylation of β-catenin at specific sites (S33 and S37), which can mark it for degradation, suggesting a complex, context-dependent regulatory role. bibliotekanauki.pl
Table 1: Effect of this compound on Wnt/β-Catenin Pathway Components in Different Cell Models
| Cell Model | Condition | Treatment | Effect on β-Catenin | Effect on c-Myc | Effect on Cyclin-D1 | Reference |
|---|---|---|---|---|---|---|
| Bovine Endometrial Stromal Cells | LPS + Cortisol Stress | Selenium | Increased Protein Expression | Increased Protein Expression | Increased Protein Expression | mdpi.com |
| MC3T3-E1 Cells | Titanium Particle Stress | This compound | Upregulated Protein Levels | Not Reported | Not Reported | frontiersin.org |
| HT-29 Colorectal Cancer Cells | Cancer Proliferation | This compound | Decreased Protein & mRNA Levels | Down-regulated Gene Expression | Not Reported | bibliotekanauki.pl |
| MC3T3-E1 Cells | tert-butyl hydroperoxide (TBHP) Stress | This compound | Enhanced Expression | Not Reported | Not Reported | nih.gov |
Nrf2 Pathway Modulation
This compound plays a significant role in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of cellular defense against oxidative stress. nih.govacs.orgnih.gov The activation of the Nrf2/Keap1-ARE signaling pathway is a key mechanism by which this compound exerts its antioxidant effects. nih.gov Under conditions of oxidative stress, this compound promotes the expression and nuclear translocation of Nrf2. nih.govmdpi.com
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcriptional activation of a host of downstream antioxidant and detoxification enzymes. nih.govmdpi.com Research has demonstrated that treatment with Dthis compound or this compound significantly upregulates the mRNA and protein expression of Nrf2 and its target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govacs.orgmdpi.com Concurrently, the expression of Kelch-like ECH-associated protein 1 (Keap1), which sequesters Nrf2 in the cytoplasm and promotes its degradation, is often decreased. mdpi.com
This modulation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. For example, in IPEC-J2 cells exposed to zearalenone-induced oxidative stress, Dthis compound increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) via the Nrf2 pathway. nih.gov The critical role of this pathway was confirmed in studies using Nrf2 inhibitors like ML385, where the protective effects of this compound against oxidative damage were significantly diminished upon Nrf2 inhibition. acs.orgnih.govmdpi.com
Table 2: Modulation of Nrf2 Pathway Gene and Protein Expression by this compound
| Cell Model | Condition | Treatment | Effect on Nrf2 Expression | Effect on NQO1 Expression | Effect on Keap1 Expression | Reference |
|---|---|---|---|---|---|---|
| IPEC-J2 Cells | Hydrogen Peroxide Stress | This compound + Allicin (B1665233) | Upregulated mRNA & Protein | Upregulated mRNA & Protein | Decreased Protein | mdpi.com |
| IPEC-J2 Cells | Zearalenone Stress | Dthis compound | Activated Gene Expression | Upregulated (as a downstream enzyme) | Inactivated | nih.gov |
| MODE-K Cells | Deoxynivalenol Stress | This compound | Stimulated via Keap1 modulation | Not Reported | Modulated | acs.orgnih.gov |
Effects on Protein Kinase C (PKC)
This compound and its metabolites, particularly methylseleninic acid (MSA), can directly influence the activity of Protein Kinase C (PKC), a family of enzymes involved in regulating cell growth, death, and tumor promotion. scielo.brmdpi.comoup.com The mechanism involves the inactivation of PKC isoenzymes through redox modification. mdpi.comoup.com
MSA, which can be generated from selenomethionine (B1662878), is highly reactive and can induce the oxidative modification of sulfhydryl groups in the cysteine-rich catalytic domain of PKC. scielo.brmdpi.com This selective inactivation of PKC is believed to contribute to the anticancer properties of selenium compounds. scielo.broup.com The process is also linked to the levels of lipid hydroperoxides, which are often elevated in promoting cells; MSA reacts with these hydroperoxides bound to PKC, leading to localized inactivation and subsequent cell death. nih.gov
Interestingly, the effect of selenium on PKC can be biphasic and isoenzyme-specific. nih.gov Lower concentrations of MSA may selectively inactivate anti-apoptotic PKC isoenzymes (like PKCε and PKCα), thereby promoting apoptosis. oup.comnih.gov However, higher concentrations might also inactivate pro-apoptotic isoenzymes (such as PKCδ), potentially making cells resistant to apoptosis. nih.gov This complex interplay is further regulated by the cell's own redox systems. The selenoprotein thioredoxin reductase (TrxR) can reverse the oxidative inactivation of PKC, highlighting a sophisticated feedback loop where one selenoprotein (TrxR) counteracts the effects of a selenium metabolite (MSA) on PKC. scielo.broup.comnih.gov
Regulation of Cell Proliferation and Cell Death Signaling
This compound exerts significant regulatory effects on cell proliferation and programmed cell death (apoptosis), which are fundamental to its role in health and disease. jcu.czmdpi.com Its impact is often dose- and cell-type-dependent, capable of either promoting growth or inducing cell cycle arrest and apoptosis. mdpi.comsrce.hr
In the context of cancer prevention, this compound has been shown to inhibit cell proliferation by directly influencing the expression of genes that control cell cycle progression. jcu.cz Studies on prostate adenocarcinoma cells revealed that this compound treatment led to the up-regulation of genes that act as cell cycle inhibitors, including GADD45A, CCNG1, CHEK1, and CDKN1C. jcu.cz Concurrently, it down-regulated the expression of genes that promote cell cycle progression, such as CCNA1 and CDK6. jcu.cz The loss of the selenoprotein SELENOF has been linked to increased cell proliferation and a reduction in the levels of the cyclin-dependent kinase inhibitors p21 and p27, further underscoring the role of selenium in cell cycle control. nih.gov
Furthermore, this compound can trigger apoptosis. In colorectal cancer cells, it was found to up-regulate the pro-apoptotic protein Bax. bibliotekanauki.pl In other models, selenium compounds have been shown to induce apoptosis by damaging DNA and altering mitochondrial membrane potential. mdpi.com However, this compound can also play a protective role, attenuating apoptosis induced by toxins or oxidative stress by enhancing the cell's antioxidant and DNA repair capabilities. aging-us.comresearchgate.net For instance, it can enhance cell cycle arrest to allow more time for DNA repair following damage, a process that involves the ATM/ATR DNA damage response signals. aging-us.com
Table 3: Effect of this compound on Cell Cycle and Apoptosis Regulatory Genes/Proteins
| Cell Model | Treatment | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Outcome | Reference |
|---|---|---|---|---|---|
| PC-3 Prostate Cancer Cells | This compound | GADD45A, CCNG1, CHEK1, CDKN1C | CCNA1, CDK6 | Inhibition of Proliferation | jcu.cz |
| HT-29 Colorectal Cancer Cells | This compound | Bax | c-Myc, β-catenin | Inhibition of Growth, Pro-apoptotic | bibliotekanauki.pl |
| MCF-7 Breast Cancer Cells | SELENOF Overexpression | p21, p27 | Not Reported | Inhibition of Proliferation | nih.gov |
| Human CD34+ HSCs/HPCs | This compound + CoNPs | BRCA1, UBE2K | HIF-1α | Enhanced Cell Cycle Arrest & DNA Repair | aging-us.com |
Epigenetic Mechanisms of Action
This compound and other selenium compounds can influence gene expression without altering the DNA sequence itself through epigenetic modifications. These mechanisms, which include DNA methylation and histone alterations, are increasingly recognized as a key part of selenium's biological activity. mdpi.comnih.govnih.gov
DNA Methylation Modulation
Selenium status and supplementation can modulate both global and gene-specific DNA methylation patterns. nih.govresearchgate.net The primary mechanism involves the regulation of enzymes responsible for DNA methylation and the metabolic pathway that supplies methyl groups. Selenium compounds have been shown to inhibit the activity and expression of DNA methyltransferases (DNMTs), the enzymes that add methyl groups to DNA. nih.govnih.gov For example, selenite (B80905) treatment in prostate cancer cells decreased the mRNA levels of DNMT1 and DNMT3A and the protein levels of DNMT1. nih.gov
This inhibition of DNMTs can lead to the demethylation of promoter regions of specific genes, thereby reactivating their expression. nih.gov A notable example is the demethylation and re-expression of the tumor suppressor gene Glutathione-S-transferase P1 (GSTP1) in prostate cancer cells following selenite treatment. nih.gov Furthermore, this compound can modulate one-carbon metabolism, the pathway that produces S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including DNA methylation. researchgate.netejmoams.com By increasing the ratio of SAM to S-adenosylhomocysteine (SAH), this compound can enhance the cell's methylation potential, leading to increased hepatic DNA methylation in mice. researchgate.net
Histone Modification Alterations
In addition to DNA methylation, this compound can alter post-translational modifications of histone proteins, which play a crucial role in regulating chromatin structure and gene accessibility. mdpi.comnih.govresearchgate.net Selenium compounds can inhibit the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. nih.govresearchgate.net HDAC inhibition generally leads to a more open chromatin structure, facilitating gene transcription.
MicroRNA Regulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally, typically by leading to the degradation or translational repression of target messenger RNA (mRNA). nih.govnih.govmdpi.com They are fundamental regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.govcambridge.org The essential micronutrient selenium, and by extension this compound, can influence the expression of various miRNAs, thereby affecting downstream cellular pathways. nih.gov
Studies have shown that selenium status can significantly alter miRNA expression profiles. In healthy elderly individuals, dietary supplementation with selenium and coenzyme Q10 resulted in significant changes in the expression of over 100 different miRNAs, with some showing up to four-fold differences. plos.org These alterations in miRNA expression may be part of the underlying mechanism for the observed clinical effects, such as reduced cardiovascular mortality and improved cardiac function. plos.org The regulation of miRNAs by selenium is thought to be a key mechanism through which it exerts its biological effects. nih.gov
In the context of specific diseases, selenium-sensitive miRNAs have been identified as potential modulators of cancer-related pathways. For instance, in CaCo-2 colon cancer cells, a low selenium environment was found to affect the expression of ten specific miRNAs. cambridge.org These miRNAs are known to target genes involved in key cancer-associated pathways, including the Wnt/β-catenin, p53, and ERK/MAPK pathways, suggesting that selenium status can influence cell signaling linked to cancer development. cambridge.org Similarly, in rats with selenium deficiency-induced cardiac dysfunction, eight specific miRNAs were found to be dysregulated, and their expression was linked to the Wnt/β-catenin signaling pathway. spandidos-publications.com
Furthermore, research has highlighted the role of specific miRNAs in mediating selenium's effects on cellular processes like apoptosis. A study on rat articular cartilage showed that this compound could antagonize T-2 toxin-induced apoptosis by modulating the expression of apoptosis-related miRNAs, such as miR-133a-3p. nih.gov The abnormal expression of miRNAs like miR-18a-3p, miR-369-3p, and miR-206 has been linked to chondrocyte apoptosis. nih.gov
The precise mechanisms by which selenium regulates miRNA expression are still being elucidated but may involve epigenetic processes like DNA methylation and histone modification. nih.gov
Table 1: Examples of Selenium-Sensitive MicroRNAs and Their Associated Roles
| MicroRNA | Context of Study | Associated Pathway/Function | Finding | Source(s) |
| 8 specific miRNAs (including miR-374, miR-16, miR-199a-5p) | Selenium deficiency in rats | Wnt/β-catenin signaling, Cardiac function | Expression was dysregulated during selenium deficiency and partially restored with supplementation. | spandidos-publications.com |
| 10 specific miRNAs | Low selenium status in CaCo-2 cells | Wnt/β-catenin, p53, ERK/MAPK pathways | Low selenium dysregulated these miRNAs, potentially affecting cancer-associated signaling pathways. | cambridge.org |
| miR-133a-3p | T-2 toxin-induced apoptosis in rat articular cartilage | Apoptosis | This compound supplementation antagonized apoptosis, potentially through this miRNA. | nih.gov |
| >100 miRNAs | Selenium and Coenzyme Q10 supplementation in healthy elderly males | Cardiovascular health, Inflammation, Oxidative stress | Intervention led to significant changes in expression, suggesting a mechanism for clinical benefits. | plos.org |
Interference with One-Carbon Metabolism
One-carbon metabolism is a critical network of interconnected biochemical pathways that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidine), amino acids, and for methylation reactions. tavernarakislab.gr This network, which includes the folate and methionine cycles, is fundamentally linked to the metabolism of this compound. nih.govnih.govnih.gov
This compound, as a selenoamino acid, is metabolized interchangeably with its sulfur-containing analog, methionine. nih.govsemanticscholar.org This means that this compound can enter the methionine cycle, a central pathway in one-carbon metabolism. nih.govsemanticscholar.org In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins. nih.govmdpi.com After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. tavernarakislab.grnih.gov
Furthermore, the metabolism of this compound can generate intermediates that participate in central carbon and amino acid metabolism, such as alpha-ketobutyrate. mdpi.com A study on HepG2 cells demonstrated that this compound supplementation, particularly under methionine-restricted conditions, substantially disturbed choline (B1196258) metabolism and the tricarboxylic acid (TCA) cycle. mdpi.com High concentrations of this compound have also been shown to affect enzymes related to one-carbon metabolism in human hepatocytes, including serine-glycine synthesis pathway enzymes (PHGDH, SHMT1) and folate cycle enzymes (MTHFR, MS). nih.gov This indicates that this compound can activate the glycolytic bypass-serine de novo synthesis pathway when intracellular serine is insufficient. nih.gov
This close relationship highlights how dietary this compound can have profound effects on cellular function by directly influencing the supply of methyl groups for epigenetic regulation and the synthesis of essential biomolecules. nih.govnih.gov
Impact on Gene Expression
This compound exerts significant influence at the molecular level by modulating the expression of a wide range of genes. nih.govnih.gov Studies using microarray technology have revealed that this compound supplementation can alter gene expression profiles in various tissues and cell types, affecting pathways crucial for cellular function, growth, and disease prevention. nih.govoncotarget.comspandidos-publications.com
In human prostate tissue, intervention with this compound has been shown to alter gene expression profiles. oncotarget.com A study examining the effects of this compound on cloned human prostate cancer cells (LNCaP) found that it significantly affected genes involved in RNA-DNA metabolism as well as protein transport and metabolism in all cell types evaluated. nih.gov Notably, in the cell clone with a more malignant phenotype, this compound had significant effects on genes primarily involved in the pathways of cell cycle, growth, differentiation, and apoptosis. nih.gov
Research in human thyroid epithelial cells demonstrated that this compound pretreatment dramatically modulated the alterations in gene expression caused by high-energy iron ion radiation. spandidos-publications.com This suggests a role for this compound in radioprotection at the gene expression level. spandidos-publications.com
Studies in animal models have further elucidated the differential effects of various selenium forms on gene expression. A mouse study comparing sodium selenite, this compound, and yeast-derived selenium found that while all forms activated standard selenoprotein-encoding genes like Gpx1 and Txnrd2, they had distinct effects on the broader gene expression landscape. nih.gov For example, in the intestine, this compound upregulated genes in the mitochondrial inner membrane class, whereas sodium selenite and yeast selenium downregulated them. nih.gov This highlights that the chemical form of selenium is a critical determinant of its biological activity at the gene expression level. nih.gov
This compound also affects the expression of genes related to antioxidant function and metabolism. In porcine mammary epithelial cells, increasing concentrations of this compound first upregulated and then downregulated the mRNA expression of 17 selenoproteins, including glutathione peroxidases (GPX1, GPX2, GPX3) and thioredoxin reductases (TXNRD1). frontiersin.org Similarly, in diabetic hemodialysis patients, selenium supplementation was found to upregulate the gene expression of PPAR-γ and LDLR, which are key regulators of lipid and carbohydrate metabolism. ircmj.com
Table 2: Summary of Research Findings on this compound's Impact on Gene Expression
| Study Focus | Cell/Tissue Type | Key Findings | Affected Pathways/Gene Categories | Source(s) |
| Cancer Chemoprevention | Human prostate cancer cells (LNCaP clones) | SeM significantly affected gene expression, with more pronounced effects on malignant phenotype cells. | RNA-DNA metabolism, protein transport, cell cycle, growth, differentiation, apoptosis. | nih.gov |
| Radioprotection | Human thyroid epithelial cells (HTori-3) | SeM modulated gene expression changes induced by high LET radiation. | Cellular pathways involved in radioprotection. | spandidos-publications.com |
| Comparison of Selenium Forms | Mouse tissues (liver, intestine, muscle, cortex) | Different selenium forms (SeM, SS, YS) had distinct effects on global gene expression, beyond selenoprotein activation. | Mitochondrial inner membrane, various metabolic and signaling pathways. | nih.gov |
| Antioxidant Function | Porcine mammary epithelial cells | Se-Met concentration influenced the mRNA expression of most selenoproteins in a dose-dependent manner (increase then decrease). | Selenoprotein synthesis (GPX family, TXNRD family). | frontiersin.org |
| Prostate Cancer Risk | Human prostate tissue | Selenium supplementation (including this compound in other trials) leads to changes in gene expression profiles. | Epithelial-to-mesenchymal transition (EMT), cellular migration, invasion, immune response. | oncotarget.com |
| Glucose and One-Carbon Metabolism | Normal human hepatocytes | High SeMet concentrations altered the expression of key metabolic enzymes. | Selenoproteins (GPX1, SELENOP1), serine de novo synthesis (PHGDH, SHMT1), folate cycle (MTHFR, MS). | nih.gov |
Analytical Methodologies for L Selenomethionine Research
Extraction and Sample Preparation Techniques
Before analysis, L-selenomethionine must be efficiently extracted from the sample matrix and purified to remove interfering substances. The choice of method depends on the nature of the sample and whether the target analyte is free or incorporated into proteins.
In most biological systems, a significant portion of this compound is incorporated into proteins in place of L-methionine. To analyze this protein-bound fraction, enzymatic hydrolysis is the most common and effective strategy to break the peptide bonds and release the selenoamino acid without altering its chemical form.
A variety of proteolytic enzymes and protocols are employed for this purpose. A mixture of protease and lipase (B570770) is frequently used for the speciation of selenoamino acids in complex matrices like selenium-enriched yeast and eggs. europa.euresearchgate.net For instance, a common procedure for analyzing selenium-enriched yeast involves a triple proteolytic digestion to ensure the complete breakdown of proteins. europa.eu Similarly, the analysis of selenoamino acids in whole liquid egg has been achieved through hydrolysis with a combination of pronase and lipase. mdpi.com In some protocols, multiple enzymes are used sequentially. For example, some methods for yeast analysis use a two-step enzymatic hydrolysis with protease/lipase/driselase. nih.govresearchgate.net
To enhance the efficiency and speed of enzymatic digestion, ultrasonic assistance is often applied. This technique, known as ultrasonic-assisted enzymatic digestion (USAED), uses the energy of ultrasound to accelerate the hydrolysis of proteins catalyzed by enzymes. nih.govresearchgate.netutm.my For example, the application of an ultrasonic probe can dramatically increase the activity of enzymes like protease XIV and subtilisin, reducing digestion times from hours to minutes. nih.gov This rapid process also minimizes the risk of species interconversion during sample preparation.
The selection of enzymes and digestion conditions is critical and is optimized based on the specific sample matrix. The table below summarizes various enzymatic approaches used for the extraction of this compound.
Table 1: Proteolytic Digestion Methods for this compound Extraction This table is interactive. Click on headers to sort.
| Enzyme(s) | Matrix | Key Findings | Reference |
|---|---|---|---|
| Protease XIV and Lipase | Biota (Algae, Clams) | Ultrasonic assistance (2 min) followed by derivatization and SBSE-TD-GC-MS analysis showed high accuracy and recoveries (>80%). | nih.gov |
| Protease and Lipase | Selenium-Enriched Yeast | A simplified two-step enzymatic hydrolysis followed by HPLC-ICP-IDMS was identified as an advanced analytical method. | nih.govresearchgate.net |
| Pronase and Lipase | Liquid Whole Egg | Optimized hydrolysis involved a combination of 75 mg pronase and 75 mg lipase at 37°C for 18 hours, achieving complete release of selenoamino acids. | mdpi.com |
| Protease mixture | Yeast, Algae | Treatment with β-glucosidase followed by a protease mixture was used to dissolve cell walls and selenium-containing peptides for analysis. | rsc.org |
| Proteolytic enzymes (mixture) | Selenium-Enriched Yeast | A triple proteolytic digestion for 16 hours at 37°C is a validated method for quantifying selenomethionine (B1662878) in feed additives. | europa.eu |
Following extraction, especially from complex or dilute samples, preconcentration and cleanup steps are essential to concentrate the analyte and remove matrix components that could interfere with subsequent chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. sigmaaldrich.com
Cation-exchange SPE is particularly effective for isolating and concentrating this compound from high-ionic-strength aqueous samples, such as industrial process waters. nih.gov In one study, this procedure allowed for the removal of high concentrations of sulfate (B86663) and chloride, enabling the identification of this compound at a concentration as low as 3.2 ng Se/L. nih.gov The preconcentration factor for this compound can be significantly increased, making it possible to detect trace amounts that would otherwise be unquantifiable. nih.gov Cation-exchange resins are also used to remove interfering cations from cosmetic and pharmaceutical preparations before selenium analysis. nih.gov
For challenging matrices like oils, specialized cleanup procedures have been developed. An analytical method for determining selenoamino acids in extra-virgin olive oil utilizes a mixed-mode SPE, combining reversed-phase and strong cation exchange mechanisms, to clean up the sample after extraction. nih.gov Another innovative approach uses a specific chromatographic precolumn (CHIROBIOTIC TAG) to trap and preconcentrate selenoamino acids directly from diluted oil samples, achieving recovery values up to 73%. acs.org
Other sorbents and methods are also employed. For example, a porous graphitic carbon column has been used for the on-column preconcentration of organic selenium compounds, allowing for large injection volumes and achieving low detection limits (2-6 µg/L). nih.gov
Table 2: Preconcentration and Cleanup Methods for this compound This table is interactive. Click on headers to sort.
| Technique | Sorbent/Column | Matrix | Purpose & Outcome | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Cation-Exchange Resin | High-Ionic-Strength Waters | Removal of interfering sulfate and chloride; preconcentration factor up to five. | nih.gov |
| Solid-Phase Extraction (SPE) | Reversed-Phase/Strong Cation Exchange | Extra-Virgin Olive Oil | Cleanup of oil sample diluted with hexane (B92381) and extracted with methanol/water. Process efficiency ranged from 49-97%. | nih.gov |
| Preconcentration | CHIROBIOTIC TAG Column | Oils | Trapping and preconcentration of selenoamino acids directly from diluted oil samples. | acs.org |
Proteolytic Digestion for Protein-Bound this compound
Chromatographic Separation Methods
Chromatography is the core of this compound analysis, separating it from other selenium species and matrix components before detection. The choice of chromatographic mode is critical for achieving the desired resolution.
High-Performance Liquid Chromatography (HPLC) is the most prevalent separation technique for selenium speciation, including the analysis of this compound. mdpi.commdpi.comrsc.org It is almost always coupled with a highly sensitive and element-specific detector, most commonly Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). europa.eumdpi.comrsc.org This hyphenated technique provides excellent separation and extremely low detection limits, making it the gold standard for selenium speciation in food and biological samples. europa.eumdpi.commdpi.com For instance, HPLC-ICP-MS has been validated for the quantification of this compound in selenium-enriched yeast used in animal feed. europa.eu
Different HPLC modes can be employed depending on the specific analytical challenge. In the analysis of selenized potatoes, both anion-exchange and reversed-phase HPLC were used in a complementary fashion to identify this compound. acs.org The versatility of HPLC allows for the development of methods tailored to complex matrices, from rat gut contents to nutritional supplements. nih.govthermofisher.com Methods have been developed to separate this compound from up to five other selenium species within a 20-minute run time. mdpi.comresearchgate.net
Anion-exchange chromatography is a powerful mode of HPLC used for separating molecules based on their net negative charge. It is particularly useful for the simultaneous speciation of selenoamino acids and inorganic selenium oxyanions like selenite (B80905) and selenate (B1209512). rsc.orgnih.govresearchgate.net A new anion-exchange method, coupled to ICP-MS, was developed to separate selenoamino acids from these inorganic forms, achieving an instrumental detection limit of 5 ng Se/L for all species. nih.gov
This technique can also be coupled with other detectors. High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAEC-IPAD) allows for the direct determination of underivatized selenoamino acids, including this compound, in protein hydrolysates. nih.gov Another method using HPAEC-IPAD successfully separated this compound and other selenoamino acids from 19 standard amino acids, demonstrating high selectivity. nih.gov The method was applied to determine this compound in selenized yeast, finding a concentration of 45 µg Se/g. nih.gov
Table 3: Anion-Exchange Chromatography Parameters for Selenoamino Acid Separation This table is interactive. Click on headers to sort.
| Column Type | Mobile Phase | Detection Method | Application | Reference |
|---|---|---|---|---|
| Polymeric Anion-Exchange | Ammonium acetate (B1210297) (pH 5.5) | ICP-MS | Separation of selenocystine (B224153), selenomethionine, selenite, and selenate in nutritional supplements. | thermofisher.com |
| Anion-Exchange | Quaternary gradient elution | Integrated Pulsed Amperometric Detection (IPAD) | Direct determination of underivatized selenoamino acids in protein hydrolysates from marine mammal liver. | nih.gov |
| Anion-Exchange | Salicylate–TRIS (pH 8.5) | ICP-DRC-MS | Separation of anionic species (selenite, selenate) in yeast and algae extracts. | rsc.orgresearchgate.net |
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and is a widely used technique for the analysis of this compound. acs.orgrsc.org To enhance retention and detection, this compound is often derivatized before analysis. A common approach involves pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol, such as N-acetyl-L-cysteine (NAC), which produces a highly fluorescent derivative. nih.govresearchgate.net This allows for sensitive fluorescence detection. This method has been used to quantify this compound in rat gut content suspensions with a detection limit of 0.025 µg/mL. nih.govresearchgate.net
Another derivatization agent is phenylisothiocyanate (PITC). In this method, free amino acids released by mild acid digestion react with PITC to form phenylthiocarbamate (PTC) derivatives, which are then separated by RP-HPLC and detected by UV absorbance at 254 nm. europa.eueuropa.eu This method has been validated for the quantification of selenomethionine in selenium-enriched yeast. europa.eu
Ion-pairing RP-HPLC is another variation used for selenium speciation. This technique adds an ion-pairing agent to the mobile phase to form a neutral complex with charged analytes, allowing their separation on a reversed-phase column. It has been successfully used to determine this compound in various foodstuffs of animal origin. rsc.org
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | L-SeMet |
| D-selenomethionine | D-SeMet |
| Selenite | Se(IV) |
| Selenate | Se(VI) |
| Selenocysteine (B57510) | SeCys |
| Selenocystine | SeCys2 |
| Se-methyl-L-selenocysteine | MeSeCys |
| Selenoethionine | SeEt |
| o-phthaldialdehyde | OPA |
| N-acetyl-L-cysteine | NAC |
| Phenylisothiocyanate | PITC |
| Methanesulfonic acid | MSA |
| Sulfate | - |
Anion-Exchange Chromatography
Detection and Quantification Techniques
The choice of detection and quantification technique for this compound is dictated by the sample matrix, the required sensitivity and selectivity, and the specific research question being addressed. Key techniques employed in this compound analysis include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as a powerful tool for the determination of total selenium content and for selenium speciation when coupled with a separation technique like high-performance liquid chromatography (HPLC). europa.eueuropa.euresearchgate.net In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the selenium atoms. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. rsc.org This allows for highly sensitive and element-specific detection of selenium.
For the analysis of this compound, HPLC is commonly used to separate it from other selenium species present in the sample before introduction into the ICP-MS. europa.eumdpi.com This hyphenated technique, known as HPLC-ICP-MS, enables the quantification of individual selenium compounds, including this compound. europa.eumdpi.com The method has been successfully applied to determine this compound in various samples, including selenium-enriched yeast and nutritional supplements. europa.eunih.gov For instance, a single-laboratory validated HPLC-ICP-MS method was used for the quantification of selenomethionine in selenium-enriched yeast after a triple proteolytic digestion process. europa.eu The detection limits of ICP-MS for selenium are typically in the low µg/L range, making it suitable for trace analysis. researchgate.net
| Parameter | Value | Reference |
| Technique | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | europa.eumdpi.com |
| Analyte | This compound and other selenium species | europa.eumdpi.com |
| Sample Preparation | Enzymatic hydrolysis (e.g., protease XIV), acid digestion | europa.eumdpi.comcapes.gov.br |
| Detection Principle | Ionization in argon plasma and mass-to-charge ratio separation | rsc.org |
| LOD for Se | As low as 0.1 µg/L | researchgate.net |
| Applications | Quantification in selenium-enriched yeast, nutritional supplements, food, and biological samples | europa.eumdpi.comnih.gov |
Electrospray Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of intact biomolecules like this compound. frontiersin.org In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged and can be directed into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which provides enhanced selectivity and structural information. rsc.org
When coupled with HPLC, ESI-MS/MS offers a highly sensitive and specific method for the identification and quantification of this compound. frontiersin.org This technique allows for the monitoring of specific precursor-to-product ion transitions, which minimizes matrix interference and improves the accuracy of quantification. frontiersin.org For example, in the analysis of this compound, the precursor ion at m/z 198 can be fragmented to produce specific product ions, which are then detected. frontiersin.org ESI-MS/MS has been successfully used for the speciation of selenium in various biological and food samples. frontiersin.org The high sensitivity of this technique is particularly beneficial for analyzing samples with very low concentrations of the analyte. nih.gov
| Parameter | Value | Reference |
| Technique | High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | frontiersin.org |
| Analyte | This compound | frontiersin.org |
| Ionization | Electrospray Ionization (ESI) | frontiersin.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | rsc.org |
| Key Advantage | High selectivity and sensitivity, structural elucidation | rsc.orgfrontiersin.org |
| Applications | Speciation analysis in biological tissues, food matrices | frontiersin.org |
Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another sensitive method for the quantification of this compound, often requiring a derivatization step to make the analyte fluorescent. europa.euresearchgate.netmeasurlabs.com The fluorescence detector measures the light emitted by a fluorescent compound after it has been excited by a light source at a specific wavelength. measurlabs.com This technique is known for its high sensitivity and selectivity for fluorescent analytes. measurlabs.com
For the analysis of this compound, a pre-column derivatization step is typically employed using a fluorescent labeling reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netnih.gov The resulting fluorescent derivative of this compound can then be separated by HPLC and detected with high sensitivity. researchgate.netnih.gov A method using on-line electrochemical oxidation following derivatization has been shown to enhance the fluorescence intensity of the NBD-L-selenomethionine derivative tenfold, achieving a detection limit of 50 fmol. researchgate.netnih.gov This makes HPLC-FLD a viable alternative to ICP-MS for certain applications. nih.gov The European Union Reference Laboratory has recommended an HPLC-FLD method for the official control of selenomethionine in feed additives. europa.eueuropa.eu
| Parameter | Value | Reference |
| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | europa.euresearchgate.netmeasurlabs.com |
| Analyte | This compound | europa.euresearchgate.net |
| Derivatization Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | researchgate.netnih.gov |
| Detection Principle | Measurement of emitted fluorescence after excitation | measurlabs.com |
| Detection Limit | 50 fmol (with on-line oxidation) | nih.gov |
| Applications | Quantification in feed additives, physiological samples | europa.eunih.goveuropa.eu |
Isotope Dilution (ID) Techniques
Isotope Dilution (ID) analysis is a highly accurate quantification method that involves the addition of a known amount of an isotopically enriched standard of the analyte to the sample. nih.govnih.gov The change in the isotopic ratio of the analyte after this addition allows for the precise calculation of its original concentration. capes.gov.br This method effectively corrects for sample matrix effects and variations in instrument response.
For this compound, species-specific isotope dilution can be performed using an enriched stable isotope, such as 77Se-L-selenomethionine or 13C-L-selenomethionine. capes.gov.brnih.govacs.org When coupled with HPLC-ICP-MS or LC-MS, ID analysis provides highly precise and accurate quantification of this compound. nih.govacs.orgresearchgate.net Studies have demonstrated the successful application of ID-HPLC-ICP-MS for the determination of this compound in selenium-enriched yeast, yielding results with high precision (relative standard deviations of 0.5–1.3%). nih.govacs.org The biosynthesis of isotopically enriched this compound spikes is a key step in this methodology. capes.gov.br
| Parameter | Value | Reference |
| Technique | Isotope Dilution Analysis (ID) coupled with HPLC-ICP-MS or LC-MS | nih.govcapes.gov.brnih.gov |
| Analyte | This compound | nih.govnih.gov |
| Isotopic Standard | 77Se-L-selenomethionine, 13C-L-selenomethionine | capes.gov.brnih.govacs.org |
| Principle | Measurement of altered isotopic ratio after addition of an enriched standard | capes.gov.br |
| Key Advantage | High accuracy and precision, corrects for matrix effects | nih.govnih.gov |
| Applications | Accurate quantification in certified reference materials, selenium-enriched yeast | capes.gov.brnih.gov |
Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS)
Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS) is a sensitive technique for the determination of total selenium and can be coupled with HPLC for speciation analysis. nih.govtandfonline.com In this method, selenium compounds are converted to volatile selenium hydride (H₂Se) by a reducing agent. psanalytical.com The generated hydride is then transported to an atomizer where it is decomposed into free selenium atoms. These atoms are excited by a light source and the resulting fluorescence is measured. psanalytical.com
For speciation analysis, HPLC is used to separate different selenium species, including this compound, before they enter the hydride generation system. tandfonline.com An on-line ultraviolet (UV) treatment is often necessary to break down organic selenium compounds like this compound into inorganic forms that can be readily converted to selenium hydride. tandfonline.com This HPLC-UV-HG-AFS setup has been successfully used for the speciation of selenite, selenate, selenocystine, and selenomethionine in various samples. tandfonline.com The method offers a very low detection limit of 0.2 ng/g in the measuring solution. nih.gov
| Parameter | Value | Reference |
| Technique | High-Performance Liquid Chromatography-Ultraviolet Treatment-Hydride Generation-Atomic Fluorescence Spectrometry (HPLC-UV-HG-AFS) | tandfonline.com |
| Analyte | This compound and other selenium species | tandfonline.com |
| Principle | Conversion to volatile selenium hydride, atomization, and fluorescence detection | psanalytical.com |
| Detection Limit | 0.2 ng/g (in measuring solution) | nih.gov |
| Key Feature | Requires on-line UV digestion for organic selenium species | tandfonline.com |
| Applications | Speciation analysis in environmental and biological samples | tandfonline.com |
Challenges in this compound Speciation Analysis
Despite the availability of advanced analytical techniques, the speciation analysis of this compound presents several challenges. One of the primary difficulties is the potential for interconversion between different selenium species during sample preparation and analysis. nih.gov For instance, this compound can be oxidized to this compound oxide, which can complicate accurate quantification. nih.gov
Other significant challenges include:
Matrix Interferences : Complex sample matrices, such as those found in biological tissues and food, can interfere with the separation and detection of this compound. mdpi.com
Low Concentrations : this compound is often present at very low concentrations in natural samples, requiring highly sensitive analytical methods. nih.govmdpi.com
Lack of Certified Reference Materials : The absence of certified reference materials with specified concentrations of this compound hinders method validation and inter-laboratory comparisons. researchgate.net
Extraction Efficiency : Incomplete extraction of this compound from the sample matrix can lead to underestimation of its concentration. Isotope dilution analysis can help evaluate and correct for extraction inefficiencies. nih.gov
Stability of Analytes : The stability of seleno-amino acids like this compound during storage and analysis is a critical concern. nih.gov
Addressing these challenges requires careful optimization of sample preparation procedures, the use of appropriate analytical standards, and the validation of analytical methods to ensure the accuracy and reliability of the results.
Oxidation of Selenomethionine during Sample Preparation
A major hurdle in the accurate determination of this compound is its propensity for oxidation during sample extraction and storage. mdpi.comspectroscopyonline.com This oxidation can lead to an underestimation of the native this compound content in a sample. The primary oxidation product is selenomethionine oxide (SeMetO), with the potential for further oxidation to methylselenone. spectroscopyonline.comumass.edu The appearance of an additional signal corresponding to SeMetO in a chromatogram, accompanied by a decrease in the this compound signal, is a key indicator of this oxidative process. spectroscopyonline.comumass.edu
The oxidation of this compound can be influenced by several factors, including the presence of dissolved oxygen, the choice of extraction method, and the temperature at which samples are stored. spectroscopyonline.comumass.edu Research has shown that SeMetO can form even when dissolved oxygen is removed from the sample preparation and chromatographic steps. umass.edu The type of acid used for hydrolysis during sample preparation can also significantly impact the stability of this compound. For instance, standard protein hydrolysis using 6 N hydrochloric acid (HCl) can lead to the oxidation of sulfur- and selenium-containing amino acids. thermofisher.com To mitigate this, alternative organic acids such as methanesulfonic acid or p-toluenesulfonic acid are recommended, as they allow for almost full recovery of most amino acids while preserving their oxidation state. thermofisher.com
The stability of extracts is also a critical consideration, with the oxidation process showing a strong dependence on both the extraction method and storage temperature. spectroscopyonline.com To counteract the oxidation of this compound, the addition of reducing agents is a common practice.
Commonly Used Reducing Agents to Prevent this compound Oxidation:
| Reducing Agent | Abbreviation | Function | Reference |
| Dithiothreitol | DTT | Maintains this compound in its reduced form during sample preparation. | mdpi.comumass.edu |
| β-mercaptoethanol | βME | Also used to keep this compound in a reduced state, particularly during extraction procedures. | mdpi.comumass.edu |
Studies have demonstrated the effectiveness of these agents. For example, in the analysis of green tea water extracts, the addition of β-mercaptoethanol during hot water extraction was found to be beneficial. mdpi.comumass.edu
Interference from Other Selenium Species
The accurate quantification of this compound is further complicated by the presence of other selenium species in biological and environmental samples. These species can interfere with the analytical separation and detection of this compound, leading to inaccurate results. thermofisher.commdpi.com Interference can occur in the form of co-elution, where another selenium compound has a similar retention time to this compound in a chromatographic system. thermofisher.commdpi.com
For instance, in the analysis of selenized yeast, several peaks can be observed eluting near the void volume of the column before this compound. thermofisher.com One of these peaks may have a retention time similar to selenocystine (SeCys), but it may not be baseline resolved due to the co-elution of other selenium-containing species. thermofisher.com Notably, even a standard solution of this compound that is not freshly prepared can exhibit a species with the same retention time as SeCys, which is likely due to the oxidation of this compound. thermofisher.com This makes the accurate quantification of the species with the same retention time as SeCys challenging. thermofisher.com
Various chromatographic techniques are employed to separate this compound from other selenium compounds. The choice of method depends on the specific selenium species present in the sample.
Chromatographic Techniques for Separating Selenium Species:
| Chromatographic Technique | Principle | Separation Capability | Reference |
| Anion-Exchange Chromatography | Separates molecules based on their net negative charge. | Effective for separating selenite and selenate. core.ac.uknih.gov Can also separate selenomethionine and its oxidized form. nih.gov | core.ac.uknih.gov |
| Reversed-Phase Ion-Pairing Chromatography | Utilizes an ion-pairing agent to separate charged and uncharged compounds. | Provides good separation of various selenoamino acids. helsinki.fi | helsinki.fi |
| Size-Exclusion Chromatography | Separates molecules based on their size. | Used to investigate selenium-containing proteins. researchgate.net | researchgate.net |
| Reversed-Phase HPLC | Separates molecules based on hydrophobicity. | Can separate selenoamino acids after derivatization. asianpubs.org | asianpubs.org |
The selection of the appropriate chromatographic column is also crucial for achieving good separation. For example, in the analysis of egg samples, various C18 columns showed different retention behaviors for five selenium species (selenocystine, methylselenocysteine, selenite, selenomethionine, and selenate). mdpi.com While some columns could easily separate the organic selenium species, co-elution was observed on others. mdpi.com To avoid misidentification due to co-elution, employing independent HPLC separation techniques, such as both cation and anion-exchange chromatography, can be a valuable strategy. fao.org
Furthermore, in techniques like inductively coupled plasma-mass spectrometry (ICP-MS), polyatomic interferences can pose a challenge. For example, argon dimers (ArAr+) from the plasma can interfere with the major selenium isotope at m/z 80. spectroscopyonline.comnih.gov While collision cell technology can mitigate this, it highlights the need for careful method development to ensure the accurate speciation and quantification of this compound in complex matrices. spectroscopyonline.comnih.gov
Research Applications and Model Systems
In Vitro Studies
In vitro models are fundamental in dissecting the molecular mechanisms of L-selenomethionine's action at the cellular level. Various cell lines have been employed to study its effects on cell health, signaling pathways, and gene expression.
Cell Line Models
This compound has been investigated in a diverse range of cell line models to understand its cell-type-specific effects.
HepG2 Cells: The human hepatoma cell line, HepG2, is a widely used model to study liver function and metabolism. In studies involving this compound, HepG2 cells are used to investigate selenium metabolism, its influence on cell viability and proliferation, and its role in regulating gene expression, particularly of selenoproteins. mdpi.comresearchgate.net For instance, research has shown that this compound supplementation can promote the growth of HepG2 cells, verifying it as a safe selenium supplement compared to inorganic forms like selenite (B80905), which shows toxicity at much lower concentrations. mdpi.com
MC3T3-E1 Cells: These murine pre-osteoblastic cells are a common model for studying bone formation and osteoblast differentiation. Research using MC3T3-E1 cells has explored the effects of this compound in the context of inflammatory osteolysis. nih.gov Studies have indicated that this compound does not exhibit toxicity towards these cells and can even have protective effects against inflammation-induced bone loss. nih.govmdpi.com
Human Glioma Cells: Various human glioma cell lines, including GMS-10, DBTRG-05MG, T98G, and U87MG, have been used to investigate the potential anti-cancer effects of this compound. researchgate.netnih.govresearchgate.net These studies are crucial for understanding the impact of selenium on brain tumor cells. researchgate.netnih.gov
Investigation of Cellular Responses
The response of cells to this compound treatment is multifaceted, with outcomes often dependent on concentration and cell type.
Viability and Proliferation: this compound generally exhibits a dose-dependent effect on cell viability and proliferation. In porcine mammary epithelial cells (pMECs), low concentrations (around 0.5 µM) were found to increase cell viability, while higher concentrations did not have the same beneficial effect. frontiersin.org Similarly, in HepG2 cells, this compound supplementation promoted cell proliferation, underscoring its role as a nutrient. mdpi.com In contrast, studies on human glioblastoma multiforme (GBM) cells showed that low doses (50 and 100 μM) of SeMet increased cell proliferation, whereas high doses induced cell death. researchgate.netnih.gov
Apoptosis: this compound can induce apoptosis, or programmed cell death, particularly in cancer cells at high concentrations. In human GBM cell lines (GMS-10 and DBTRG-05MG), treatment with high-dose SeMet for 72 hours led to a significant increase in DNA fragmentation, a hallmark of apoptosis. researchgate.netnih.govsrce.hr The pro-apoptotic effect was found to be dose- and time-dependent. researchgate.netnih.gov
The table below summarizes the effects of this compound on cellular responses in different cell lines.
| Cell Line | Cellular Response | Key Findings | Citations |
| HepG2 | Viability & Proliferation | Supplementation with 200 μM SeMet improved cell growth without toxic effects. | mdpi.com |
| pMECs | Viability | Cell viability increased with 0.5-μM Se-Met and then decreased with higher concentrations. | frontiersin.org |
| Human Glioma Cells (GMS-10, DBTRG-05MG) | Proliferation & Apoptosis | Low doses (50-100 μM) increased proliferation. High doses (500-1000 μM) induced apoptosis and cell death. | researchgate.netnih.govsrce.hr |
Gene and Protein Expression Analysis
This compound treatment significantly influences the expression of various genes and proteins, most notably the family of selenoproteins.
In pMECs, increasing concentrations of this compound led to an initial upregulation and subsequent downregulation of the mRNA expression of 17 selenoproteins, with the maximum expression observed at 0.5 µM Se-Met. frontiersin.orgfrontiersin.org These included key antioxidant enzymes like glutathione (B108866) peroxidases (GPX1, GPX2, GPX3) and thioredoxin reductases (TXNRD1). frontiersin.orgfrontiersin.org The protein expression of SEPHS2, SELENOP, GPX1, and TXNRD1 also peaked at the 0.5 µM concentration. frontiersin.orgfrontiersin.org
In HepG2 cells, 200 μM this compound supplementation was shown to promote the transcriptional activities of selenoprotein genes, including GPX1, GPX2, GPX4, TXNRD1, TXNRD2, and SELENOP. mdpi.com
Studies in human glioma cells have analyzed the expression of the proliferation marker Ki-67. researchgate.netnih.gov Treatment with this compound was shown to modulate its expression, consistent with the observed effects on cell proliferation and death. researchgate.net
The table below details the impact of this compound on gene and protein expression.
| Cell Line | Target Gene/Protein | Observed Effect | Citations |
| pMECs | 17 Selenoproteins (mRNA) | Upregulated at 0.5 µM Se-Met, then downregulated at higher concentrations. | frontiersin.orgfrontiersin.org |
| pMECs | SEPHS2, SELENOP, GPX1, TXNRD1 (Protein) | Protein expression was highest at 0.5 µM Se-Met. | frontiersin.orgfrontiersin.org |
| HepG2 | GPX1, GPX2, GPX4, TXNRD1, TXNRD2, SELENOP (mRNA) | Transcription was promoted by 200 μM SeMet supplementation. | mdpi.com |
| Human Glioma Cells | Ki-67 (Protein) | Expression was modulated in a dose- and time-dependent manner, correlating with effects on proliferation. | researchgate.net |
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of this compound, including its developmental impact and its role in disease models.
Zebrafish Embryos for Developmental Studies
Zebrafish (Danio rerio) embryos are a powerful model for developmental biology and toxicology due to their rapid external development and optical transparency. Exposure of zebrafish embryos to excessive this compound has been shown to induce a range of developmental abnormalities.
Ocular and Hepatic Defects: Studies have revealed that this compound exposure can cause microphthalmia (abnormally small eyes) and altered expression of genes essential for retinal neurogenesis. mdpi.com It can also lead to a reduced liver size and impaired glucolipid metabolism. zfin.orgnih.gov
Cardiovascular and Skeletal Malformations: Researchers have observed pericardial edema, decreased heart rate, and intersegmental vessel injury in embryos stressed with this compound. researchgate.netnih.gov Other common deformities include scoliosis (curvature of the spine), lordosis, and edema. oup.com
General Toxicity: this compound is generally more toxic to zebrafish larvae than inorganic selenium forms like selenite and selenate (B1209512). oup.com Exposure can lead to delayed development, decreased hatching rates, and increased mortality. mdpi.comnyxxb.cn
The table below summarizes key developmental effects observed in zebrafish embryos exposed to this compound.
| Developmental Effect | Description of Findings | Citations |
| Ocular Defects | Selenium-stressed embryos showed microphthalmia and altered expression of retinal neurogenesis genes. | mdpi.com |
| Cardiovascular Defects | Observed pericardial edema, decreased heart rate, and intersegmental vessel injury. | researchgate.netnih.gov |
| Liver Development | Treatment resulted in reduced liver size and altered lipid and glucose metabolism. | zfin.orgnih.gov |
| Skeletal Deformities | Included scoliosis, kyphosis, lordosis, and edema. | oup.com |
Nude Mice for Percutaneous Absorption and Tumor Studies
Nude mice, which lack a thymus and are immunodeficient, are extensively used in cancer research as they can accept xenografts of human tumors. They are also a valuable model for dermatological studies.
Percutaneous Absorption: Studies have used nude mouse skin to investigate the in vitro and in vivo percutaneous absorption of this compound. Research has shown that this compound can permeate the skin, with the flux being influenced by the formulation's pH and vehicle. nih.govnih.gov Histopathological examination after topical application showed only slight inflammation of the dermis, suggesting it is relatively well-tolerated on the skin. nih.govresearchgate.net
Tumor Studies: this compound has been evaluated for its anti-cancer effects in nude mice bearing human tumor xenografts. In a model of colorectal cancer, intraperitoneal injection of this compound was found to inhibit the development of CRC tumors. researchgate.netmdpi.com It was also shown to be more effective than sodium selenite in restoring the intestinal microbial diversity in these mice. researchgate.netmdpi.com In other studies, topical application of this compound provided significant protection against UVB-induced skin cancer in hairless mice. jddonline.com
The table below outlines research findings from studies using nude mice.
Rat Models for Metabolism and Gut Content Analysis
Rat models are instrumental in elucidating the metabolic fate of this compound, particularly within the gastrointestinal tract. Research has demonstrated that the gut microflora is significantly involved in the metabolism of this compound. frontiersin.org Studies utilizing adult male Wistar rats have investigated the biotransformation of this compound in suspensions prepared from the contents of the jejunum, ileum, caecum, and colon. nih.gov
To quantify this compound in these gut content suspensions, an improved high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed. nih.gov This method involves deproteinizing samples with sulfosalicylic acid and derivatizing them with o-phthaldialdehyde (OPA) and N-acetyl-l-cysteine (NAC). nih.gov Mass spectrometry has confirmed the formation of a 1:1:1 derivative of this compound with OPA and NAC. nih.gov The assay demonstrates high linearity and a low limit of detection, making it a reliable tool for metabolic studies. nih.gov
Incubating this compound with these gut content suspensions revealed that metabolism predominantly occurs in the caecum. nih.govnih.gov In one study, approximately 30% of this compound was metabolized in caecum contents over a 3-hour incubation period, compared to 15% in the colon. nih.gov The primary volatile selenium metabolite detected was dimethyldiselenide (DMDSe), which accounted for about 8.7% of the selenium lost in the caecum contents. nih.gov These findings suggest that the gut microbiota plays a crucial role in the production of methylated selenium compounds from this compound, which is a pathway for the excretion of excess selenium. frontiersin.orgnih.gov While the protein concentrations and cell numbers in the caecum and colon of rats are similar, the microbiota in the caecum appear to be inherently more metabolically active towards this compound. researchgate.net
Table 1: Metabolism of this compound in Rat Gut Content Suspensions
| Intestinal Section | Percentage Metabolized (after 3h) | Primary Volatile Metabolite |
|---|---|---|
| Jejunum | Not specified as primary site | Not specified |
| Ileum | Not specified as primary site | Not specified |
| Caecum | 30% | Dimethyldiselenide (DMDSe) |
| Colon | 15% | Not specified as primary metabolite |
Data sourced from studies on adult male Wistar rats. nih.gov
Applications in Bone Homeostasis Research
This compound, as a primary dietary source of selenium, is integral to research on bone homeostasis. nih.gov Selenium is recognized as an essential trace element for human health, and its deficiency has been linked to bone and joint-related diseases. biomat-trans.com Low selenium levels are associated with reduced bone mineral density (BMD) and decreased bone turnover rates. nih.govcas.cz Clinical studies in healthy aging men have shown a positive association between selenium status and BMD at the femoral trochanter and total body. plos.org
The influence of selenium on bone health is largely mediated by selenoproteins, which have crucial functions in antioxidant defense and modulating cell proliferation and differentiation. nih.govcas.cz At least nine selenoproteins are expressed in osteoblasts, the cells responsible for bone formation, underscoring selenium's direct role in maintaining bone health. nih.gov Selenoprotein P, for instance, is a key transporter of selenium to bone tissue. nih.govplos.org
Research suggests that selenium's protective effect on the skeleton is linked to its antioxidant capacity. cas.cz By enhancing the antioxidant defenses of osteoblasts, selenium helps maintain a healthy redox balance. cas.cz In states of selenium deficiency, bone resorption can be activated. cas.cz Selenium supplementation can restore antioxidant capacity in bone cells, inhibit the NF-κB–RANKL pathway, and thus suppress osteoclast differentiation and activity. cas.cz At high concentrations, selenium can even induce apoptosis in mature osteoclasts. cas.cz These mechanisms highlight the importance of this compound in studies aimed at understanding and potentially treating bone disorders like osteoporosis. biomat-trans.comcas.cz
Interdisciplinary Research Approaches
Multi-omics Integration for Comprehensive Analysis
A comprehensive understanding of the biological impact of this compound requires interdisciplinary research approaches, chief among them being multi-omics integration. azolifesciences.com This strategy combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a biological system. azolifesciences.comnih.gov Analyzing a single omics dataset provides only a partial picture, failing to capture the complex interactions and regulatory networks that govern cellular processes. azolifesciences.com
By integrating these different layers of biological information, researchers can unravel intricate regulatory networks, identify candidate genes, proteins, and metabolites, and discover potential biomarkers. nih.gov This approach allows for the mapping of the flow of biological information from DNA to RNA, to proteins, and finally to metabolic functions, providing deeper insights into the mechanisms of action of nutrients like this compound. azolifesciences.com For instance, integrating transcriptomics with proteomics and metabolomics can reveal how this compound influences gene expression, subsequent protein levels, and resulting metabolic pathway alterations. mdpi.com Computational methods and bioinformatics are essential for processing, analyzing, and integrating these large and diverse datasets to identify complex patterns and correlations. azolifesciences.commdpi.com This integrated approach is crucial for deciphering the complex molecular mechanisms underlying the physiological roles of selenium. nih.gov
Chemical Tools for Methylome Analysis
In the field of proteomics and epigenetics, chemical tools derived from selenium-containing molecules are vital for studying protein methylation. Protein methylation, a key post-translational modification, is catalyzed by methyltransferases (MTases) that use S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netresearchgate.net To study this process, researchers have developed analogs of SAM, including propargylic Se-adenosyl-L-selenomethionine (ProSeAM). researchgate.netacs.org
ProSeAM is generated in cells from a precursor, the L-methionine analogue propargyl-L-selenohomocysteine (ProSeMet). biorxiv.org Cellular enzymes convert ProSeMet into ProSeAM, which can then be used by native MTases. biorxiv.org Instead of transferring a methyl group, the MTases transfer the propargyl group from ProSeAM onto their protein substrates. acs.org This "tag-and-modify" approach installs a bioorthogonal alkyne tag onto proteins, which can be detected directly by mass spectrometry or functionalized for enrichment and identification. acs.orgbiorxiv.org
This chemical proteomic strategy, inspired by activity-based protein profiling (ABPP), allows for the efficient identification of MTase substrates and their specific methylation sites. researchgate.netacs.org The structural similarity between ProSeAM and SAM ensures that the propargylation of protein substrates accurately reflects the native methylation activity of the MTase. acs.org This powerful tool enables quantitative methylome analysis, helping to unveil the roles of previously uncharacterized protein methylation events in various cellular processes. researchgate.net
Interactions with Other Biological Elements and Compounds
Interactions with Other Trace Elements
L-selenomethionine's metabolic pathways and physiological effects are significantly influenced by its interactions with other essential trace minerals.
The interaction between selenium and zinc is multifaceted, with evidence suggesting both synergistic and antagonistic relationships depending on the context. nih.gov Both are essential micronutrients crucial for numerous physiological functions, including immune response and antioxidant defense. xfarma.itscispace.com Some studies indicate that co-supplementation of this compound and zinc can be beneficial. For instance, a combination of zinc gluconate and this compound was found to increase resting metabolic rate in overweight individuals. nih.gov The bioavailability of both minerals is a key factor in their interaction. Chelated forms, such as zinc bisglycinate and this compound, are noted for their high bioavailability. xfarma.ittherascience.com
However, the interaction is not always positive. High levels of selenium can disrupt zinc homeostasis by interfering with metallothionein, a protein that binds to zinc and plays a role in cellular antioxidant defense. nih.govjcpjournal.org This disruption can lead to the release of zinc from zinc-finger motifs in DNA repair proteins, potentially impairing DNA repair processes. nih.gov The form and concentration of selenium are critical in determining whether the interaction with zinc is beneficial or detrimental. nih.gov
Table 1: Summary of this compound and Zinc Interactions
| Aspect of Interaction | Research Finding | Reference |
| Bioavailability | Chelated forms like this compound and zinc bisglycinate offer high bioavailability. | xfarma.ittherascience.com |
| Metabolic Rate | Co-supplementation increased resting metabolic rate in a study on overweight individuals. | nih.gov |
| Homeostasis Disruption | High selenium levels can disrupt zinc homeostasis by affecting metallothionein. | nih.govjcpjournal.org |
| DNA Repair | Selenium can cause the release of zinc from DNA repair proteins, potentially impairing their function. | nih.gov |
The relationship between this compound and iron is complex, with selenium status influencing iron homeostasis and vice versa. Selenium deficiency has been linked to an overload of iron in various tissues. tandfonline.com Studies in mice have shown that selenium supplementation can lead to increased iron accumulation in the liver and brain. mdpi.com This suggests that selenium plays a role in regulating iron distribution and metabolism.
Furthermore, poor selenium status can impair functional iron status by contributing to the formation of methemoglobin, which cannot transport oxygen effectively. nih.gov There is also evidence of an interaction in the context of cognitive function, where a combination of high selenium intake and low iron intake was associated with improved cognitive function in a longitudinal study. nih.gov Conversely, selenium deficiency can exacerbate conditions like anemia of chronic inflammation by influencing pathways that regulate iron availability for red blood cell production. mu-pleven.bg The antioxidant properties of selenium, particularly through selenoproteins like glutathione (B108866) peroxidase, are thought to play a role in mitigating iron-induced oxidative stress. spandidos-publications.com
The interaction between this compound and copper is significant, particularly in the context of mitigating copper-mediated oxidative stress. Copper can induce DNA damage, and organoselenium compounds like selenomethionine (B1662878) have been shown to prevent this by binding to copper(I). acs.org This binding occurs through the selenium atom, forming a stable complex that reduces copper's reactivity. acs.org
However, the interaction can also be antagonistic. In some studies, copper has been shown to reduce the incorporation of selenium from selenomethionine into egg proteins in laying hens. tandfonline.com Furthermore, copper can inhibit the cellular uptake of some forms of selenium, such as selenite (B80905), which may represent a basis for antagonism between the two elements. nih.gov While some general interaction checkers find no direct interactions between copper and selenium, specific experimental conditions reveal a more nuanced relationship. drugs.comcdnsciencepub.com
The interplay between selenium and iodine is crucial for thyroid hormone synthesis and metabolism. mdpi.comnih.gov The thyroid gland has the highest concentration of both selenium and iodine per gram of tissue in the human body. nih.govdeannaminich.com Selenium is a key component of selenoproteins, including deiodinases, which are enzymes responsible for converting the prohormone thyroxine (T4) into the active thyroid hormone, triiodothyronine (T3). nih.govdeannaminich.comfrontiersin.org
Selenium deficiency can impair thyroid function by reducing the activity of these deiodinases, potentially exacerbating the effects of iodine deficiency. mdpi.comcambridge.org Conversely, adequate selenium intake may help protect the thyroid gland from oxidative damage that occurs during thyroid hormone synthesis. frontiersin.orgcambridge.org Studies have shown that selenium supplementation can improve thyroid function in certain autoimmune thyroid diseases. frontiersin.orgelsevier.es The balance between selenium and iodine is critical, as an imbalance can disrupt the delicate feedback regulation of the hypothalamic-pituitary-thyroid axis. mdpi.com
Table 2: Role of Selenoproteins in Thyroid Function
| Selenoprotein Family | Function in the Thyroid | Reference |
| Deiodinases (DIOs) | Convert T4 to the active T3 hormone. | nih.govdeannaminich.comfrontiersin.org |
| Glutathione Peroxidases (GPXs) | Protect the thyroid gland from oxidative damage caused by hydrogen peroxide during hormone synthesis. | frontiersin.orgcambridge.org |
| Thioredoxin Reductases (TXNRDs) | Involved in redox regulation and protecting the thyroid from oxidative stress. | frontiersin.org |
This compound plays a significant protective role against the toxicity of several heavy metals.
Cadmium (Cd): Selenium has been shown to have an antagonistic effect against cadmium toxicity. nih.gov It can reduce the accumulation of cadmium in tissues and mitigate cadmium-induced oxidative stress by enhancing the activity of antioxidant selenoproteins like glutathione peroxidase. nih.govnih.gov Studies in plants and animals have demonstrated that selenium supplementation can alleviate the toxic effects of cadmium on growth and physiological functions. pjoes.comscielo.org.mxmdpi.com
Mercury (Hg): There is a strong interaction between selenium and mercury. Mercury has a high affinity for selenium, and this binding can inactivate mercury's toxic effects. scirp.org The formation of a mercury-selenium complex can prevent mercury from being absorbed by the body and facilitate its excretion. ufl.edu this compound, being a bioavailable source of selenium, can help counteract mercury toxicity by maintaining the body's selenium pool, which can be depleted by mercury exposure. scirp.orgmdpi.com This interaction is crucial in the context of seafood consumption, where the molar ratio of selenium to mercury can be an indicator of safety. ijomeh.eu
Lead (Pb) and Arsenic (As): While less extensively studied specifically with this compound, selenium, in general, has been shown to interact with and reduce the toxicity of lead and arsenic, often through mechanisms involving the formation of less toxic complexes and enhancement of antioxidant defenses.
Iodine (I) and Thyroid Hormone Axis
Interactions with Other Nutrients and Bioactive Compounds
This compound's biological activity can also be influenced by other nutrients and bioactive compounds present in the diet. For instance, its metabolism is linked to that of sulfur-containing amino acids, as it can be incorporated into proteins in place of methionine. becarre-natural.commdpi.com The presence of other antioxidants, such as Vitamin C and Vitamin A, can also have synergistic effects. Vitamin C is known to increase iron absorption, which can be relevant given the interaction between selenium and iron. nouxx.com Furthermore, some plant-based foods are biofortified with selenium, leading to the presence of this compound alongside other beneficial phytochemicals, which may have combined health effects. nih.govmdpi.com The gut microbiota also plays a role in metabolizing this compound into various metabolites, indicating an interaction with the complex ecosystem of the gut. frontiersin.org
Ascorbic Acid (Vitamin C)
The interaction between selenium compounds and ascorbic acid (Vitamin C) is notably dependent on the chemical form of selenium. Research indicates that while ascorbic acid can reduce inorganic selenium (selenite) to its elemental form, thereby rendering it less bioavailable, the chemopreventive action of organic selenium, such as seleno-DL-methionine, is not affected by this interaction. orthomolecular.org
A synergistic relationship exists between this compound and ascorbic acid in the body's antioxidant defense system. frontiersin.org Selenium, through its incorporation into selenoenzymes, works in concert with antioxidant vitamins like Vitamin C and Vitamin E. oregonstate.edu This synergy involves the regeneration of the active forms of these vitamins from their oxidized states, which promotes maximal antioxidant protection. frontiersin.orgoregonstate.edu For instance, Vitamin C can help regenerate the active form of Vitamin E, while selenium-dependent enzymes protect against peroxide damage. frontiersin.org
Studies in hepatocellular carcinoma (HepG2) cells have demonstrated that both this compound and ascorbic acid can modulate the activity of key antioxidant enzymes. Co-application of these compounds led to a significant increase in the activity of glutathione peroxidase (GPx). dergipark.org.tr However, the effects on other enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) can be dose-dependent and vary. dergipark.org.tr
| Research Focus | Key Finding | Model System | Reference |
|---|---|---|---|
| Chemoprevention | The protective action of seleno-DL-methionine was not nullified by ascorbic acid, unlike inorganic selenite. | Animal models (carcinogenesis) | orthomolecular.org |
| Antioxidant Synergy | Selenium, Vitamin C, and Vitamin E function synergistically to enhance antioxidant defense. Vitamin C regenerates the active form of Vitamin E. | Fish (Hypophthalmichthys molitrix) | frontiersin.org |
| Enzyme Activity | This compound (234 µM) and Ascorbic Acid (0.313 mM and 31.3 mM) significantly increased Glutathione Peroxidase (GPx) activity. | Hepatocellular Carcinoma (HepG2) Cells | dergipark.org.tr |
| General Antioxidant Defense | Selenium acts synergistically with Vitamin C by regenerating it from its oxidized form to promote maximal antioxidant protection. | Review | oregonstate.edu |
N-Acetylcysteine (NAC)
This compound and N-Acetylcysteine (NAC) exhibit significant synergistic interactions, particularly in enhancing antioxidant defenses and immune function. theorchid.com.au NAC, a precursor to the antioxidant glutathione, and this compound, essential for the function of glutathione peroxidases, work together to fortify the body's response to oxidative stress. theorchid.com.augoogle.com This combination has been shown to be more effective than either agent used alone in various biological contexts. tandfonline.comacs.org
The synergy between these two compounds can enhance the efficacy of NAC, in some cases allowing for a reduced concentration of NAC to achieve a similar or greater effect. google.com In studies on male infertility, the combined administration of selenium and NAC resulted in additive beneficial effects on semen parameters, with a strong positive correlation observed between the sum of their concentrations in seminal plasma and improvements in sperm concentration, motility, and morphology. auajournals.org Furthermore, the combination of this compound and NAC has been shown to effectively alleviate the joint toxicities induced by mycotoxins like aflatoxin B1 and ochratoxin A in porcine alveolar macrophages. acs.org This protective effect was linked to the regulation of the ERK MAPK signaling pathway. acs.org
| Research Focus | Key Finding | Model System | Reference |
|---|---|---|---|
| Enhanced Efficacy | Selenomethionine enhances the effect of NAC, allowing for a reduction in NAC concentration while maintaining or increasing efficacy. | In vitro (cell lines) | google.com |
| Immune Support | Selenium and NAC work synergistically to fortify the immune system by enhancing antioxidant protection and improving immune cell function. | Review | theorchid.com.au |
| Toxicity Mitigation | The combination of selenium and NAC was more effective than either agent alone in restoring selenoprotein function and reducing oxidative stress after elemental mercury poisoning. | Human case study | tandfonline.com |
| Mycotoxin Detoxification | The combination of SeMet and NAC was more effective than single application in alleviating joint toxicities from aflatoxin B1 and ochratoxin A. | Porcine Alveolar Macrophages | acs.org |
| Male Fertility | Administering selenium plus NAC resulted in additive beneficial effects on all semen parameters in infertile men. | Human clinical trial | auajournals.org |
Isothiocyanates
Isothiocyanates, such as sulforaphane (B1684495) found abundantly in broccoli sprouts, interact synergistically with this compound to bolster the body's detoxification and antioxidant systems. nutridyneurope.comnutrirestore.commegandempsey.co.nz Sulforaphane is known to activate the body's antioxidant response pathways, while this compound provides potent free-radical scavenging properties and is a crucial component of essential selenoenzymes. nutridyneurope.comnutrirestore.com
Research has shown that co-treatment with isothiocyanates and selenium can induce the expression of key selenoenzymes, thioredoxin reductase 1 (TrxR1) and gastrointestinal glutathione peroxidase (GPx2), more effectively than either compound administered alone. This enhanced expression leads to a cooperative antioxidant effect, providing greater cytoprotection against oxidative damage induced by agents like hydrogen peroxide. The interaction suggests that the gene expression enhanced by isothiocyanates is dependent on an adequate supply of selenium for the translation of these transcripts into functional selenoenzymes. The biosynthesis of sulforaphane itself can be influenced by the interaction between sulfur and selenium, indicating a complex relationship in regulating the production and activity of these compounds in plants like broccoli. nih.gov
| Research Focus | Key Finding | Model System | Reference |
|---|---|---|---|
| Detoxification & Immune Function | This compound combined with sulforaphane from broccoli sprouts supports healthy detoxification and immune function. | Product information/review | nutridyneurope.comnutrirestore.comnutridyn.com |
| Antioxidant Enzyme Induction | Co-treatment with isothiocyanates (sulforaphane or iberin) and selenium (Se-methylselenocysteine or selenite) induced TrxR1 and GPx2 expression more than either compound alone. | Caco-2 cells | |
| Sulforaphane Biosynthesis | Myrosinase activity, which is key for sulforaphane production from its precursor, was strongly induced by selenium treatment in broccoli. | Broccoli (plant) | nih.gov |
| Cancer Chemoprevention | The interaction between dietary isothiocyanates and selenium has potential implications for cancer chemoprevention through epigenetic and antioxidant effects. | Review | cambridge.org |
Probiotics and Gut Microbiota
The gut microbiota plays a significant role in the metabolism of selenium compounds, including this compound. nih.govotago.ac.nz Intestinal bacteria can metabolize this compound, potentially incorporating it into bacterial proteins and creating a selenium reservoir for the host. nih.govmdpi.com This metabolic activity highlights the role of gut flora in influencing the bioavailability of selenocompounds. nih.gov
Studies in rats have shown that this compound metabolism occurs in various parts of the intestine, with the greatest activity in the cecum and colon. otago.ac.nz Probiotic bacteria, such as strains of Lactobacillus and Bifidobacterium, can also metabolize this compound in vitro, converting it to volatile methylated compounds like dimethyldiselenide (DMDSe) and dimethylselenide (DMSe). nih.govresearchgate.net In vivo studies suggest that treatment with probiotics can affect the disposition of selenium from this compound, leading to significantly higher selenium concentrations in the liver and lower concentrations in the kidney compared to untreated subjects. nih.govresearchgate.net Conversely, this compound can modulate the intestinal microbial community, reducing the richness and diversity of the microbiota in some models and decreasing harmful bacteria while increasing beneficial bacteria. mdpi.com
| Research Focus | Key Finding | Model System | Reference |
|---|---|---|---|
| Microbiota Modulation | This compound reduced the richness and diversity of intestinal microbiota, decreasing harmful bacteria and increasing beneficial bacteria. | Nude mice with colorectal cancer | mdpi.com |
| Metabolism by Gut Microbiota | Gut microflora can metabolize this compound into various metabolites. | Rat gut contents (ex vivo) | nih.govotago.ac.nz |
| Probiotic Metabolism | Individual probiotic strains (S. salivarius, L. rhamnosus, L. acidophilus, B. lactis) metabolized 11-18% of this compound in vitro. | In vitro anaerobic incubation | nih.govresearchgate.net |
| Selenium Disposition | Probiotic treatment followed by this compound administration significantly affected tissue levels of selenium, increasing liver and decreasing kidney concentrations. | Rats (in vivo) | nih.govresearchgate.net |
Synergistic and Antagonistic Effects in Biological Processes
This compound's biological effects are often modulated by its interactions with other compounds, leading to either synergistic or antagonistic outcomes.
Synergistic Effects are observed when this compound works in concert with other molecules to produce a combined effect greater than the sum of their separate effects. This is most prominent in antioxidant defense systems.
With Antioxidant Vitamins: this compound, as a precursor for selenoproteins like glutathione peroxidase, acts synergistically with Vitamin C and Vitamin E. frontiersin.org These vitamins can neutralize free radicals, and selenium-dependent enzymes help regenerate them and reduce peroxides, creating a more robust and comprehensive antioxidant network. frontiersin.orgoregonstate.edu
With Phytochemicals: Synergistic effects are also seen with plant-derived compounds. With isothiocyanates like sulforaphane, this compound cooperatively enhances the expression of protective enzymes. A study on IPEC-J2 cells showed that this compound and allicin (B1665233) (from garlic) had a synergistic protective effect against hydrogen peroxide-induced oxidative injury. mdpi.com
Antagonistic Effects primarily involve the ability of this compound to counteract the toxicity of heavy metals. Selenium has a high affinity for certain toxic metals, forming biologically inert complexes that can be more readily excreted.
Against Heavy Metals: this compound has demonstrated antagonistic effects against the toxicity of heavy metals such as lead (Pb), cadmium (Cd), and mercury (Hg). mdpi.comnih.govresearchgate.net It can reduce the accumulation of these metals in tissues like the liver and kidneys and alleviate the oxidative stress and cellular damage they cause. nih.govresearchgate.netfrontiersin.org For example, in human hepatic cells, selenomethionine was shown to counteract cadmium toxicity by modulating selenoprotein expression and reducing reactive oxygen species. frontiersin.org Similarly, in chickens, selenium can antagonize the toxic effects of lead by reducing oxidative stress and restoring immune function. nih.gov This protective mechanism is crucial for mitigating the harmful effects of environmental toxin exposure.
These interactions underscore the complex role of this compound within a broader biological and nutritional context, where its ultimate physiological impact is dependent on the presence and concentration of other interacting molecules.
Future Research Directions
Elucidation of Specific Molecular Targets and Pathways
While it is known that L-selenomethionine exerts its biological effects in part through its conversion to other selenium compounds and incorporation into selenoproteins, the direct and indirect molecular targets of this compound and its metabolites require more detailed characterization. Future research will likely focus on identifying the specific proteins, signaling molecules, and metabolic pathways that are modulated. For instance, studies have indicated that selenium compounds can influence critical cancer-related pathways. spandidos-publications.com
Key research questions in this area include:
Signal Transduction: How do this compound and its metabolites, such as methylselenol, specifically interact with components of signaling cascades like the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways? spandidos-publications.comportlandpress.com For example, methylseleninic acid (MSeA), a metabolite, has been shown to prevent the binding of NF-κB to its DNA response element in LNCaP prostate cancer cells. spandidos-publications.com
Gene Expression: What is the full spectrum of genes whose expression is altered by this compound supplementation, and what are the epigenetic mechanisms involved? Research has shown that selenium can modulate the expression of genes involved in the cell cycle, such as Rb1 and E2F1, and apoptosis. spandidos-publications.com
Metabolic Reprogramming: Beyond its role in antioxidant enzymes, how does this compound influence cellular metabolism, particularly in cancer cells which exhibit altered metabolic states?
A deeper understanding of these molecular interactions will be instrumental in developing targeted therapeutic strategies.
Understanding this compound Effects on Distinct Cell and Tissue Types
The biological effects of this compound can vary significantly among different cell and tissue types, owing to differences in selenium uptake, metabolism, and the expression of various selenoproteins. Future research should aim to delineate these tissue-specific responses to better predict the outcomes of supplementation.
Immune System: this compound is known to influence the immune system, but the specific effects on different immune cell populations, such as neutrophils, macrophages, and various T-cell subsets, are not fully understood. scielo.br Selenium deficiency has been shown to impair the function of these cells, and supplementation may enhance immune responses. scielo.br
Mammary Gland: In vitro studies using porcine mammary epithelial cells have shown that this compound can promote cell viability and upregulate the expression of numerous selenoproteins at specific concentrations. frontiersin.org Further research is needed to understand the implications for mammary gland health and lactation performance in vivo. frontiersin.org
Nervous System: The brain is a metabolically active organ that relies on selenium for protection against oxidative damage. mdpi.com Selenoprotein P (SELENOP) is crucial for transporting selenium to the brain. mdpi.com Future studies should explore the specific roles of this compound in neuronal function and its potential to mitigate neurodegenerative processes.
Articular Cartilage: Low selenium levels have been associated with inflammatory joint diseases like osteoarthritis. mdpi.com Research is needed to clarify how this compound supplementation affects chondrocyte metabolism, inflammation, and cartilage integrity. mdpi.com
Long-term Effects of this compound Supplementation and Dose Optimization
Determining the optimal dose of this compound for long-term supplementation is a critical area of ongoing research. The goal is to find a dose that maximizes the beneficial effects, such as the full expression of selenoproteins, without crossing the threshold into toxicity. nih.gov
A key biomarker in this endeavor is the plasma selenoprotein P (SEPP1) concentration. nih.govnih.gov Studies have aimed to identify the selenium intake required to optimize SEPP1 levels. For example, one study in a selenium-deficient Chinese population determined that a total intake of 49 µg of selenium per day (as this compound) was sufficient to optimize plasma SEPP1 concentrations. nih.govnih.gov Another study suggested that selenium intakes of around 60–70 µ g/day were needed for SEPP1 concentrations to plateau in a New Zealand population. europa.eu
However, long-term studies have yielded mixed and sometimes concerning results. A double-blind, randomized controlled trial in Denmark found that supplementation with 300 μ g/day of selenium for five years was associated with increased all-cause mortality ten years later. ahajournals.org Lower doses did not show this effect. ahajournals.org These findings underscore the narrow therapeutic window of selenium and the importance of avoiding high-dose supplementation over long periods. ahajournals.orgverywellhealth.com
Future research must continue to:
Conduct long-term, large-scale clinical trials with multiple doses to refine the optimal and safe range for this compound supplementation in different populations. medpath.com
Identify sensitive biomarkers that can accurately reflect both selenium sufficiency and potential toxicity.
Investigate how individual factors, such as genetic background and baseline selenium status, influence the response to long-term supplementation.
Clinical Research on this compound in Specific Disease Contexts
The potential of this compound supplementation as a preventative or therapeutic agent has been investigated in a variety of diseases, with results that are often complex and sometimes contradictory. Future clinical research needs to be more targeted and mechanistically driven.
Cancer: While some early studies suggested a protective effect of selenium against certain cancers, larger trials like the Selenium and Vitamin E Cancer Prevention Trial (SELECT) found that this compound did not prevent prostate cancer. mdpi.com Conversely, other research has indicated that selenium supplementation might increase the risk of other cancers, such as squamous cell carcinoma. frontiersin.org Future research should focus on specific cancer types, disease stages, and patient populations with defined genetic backgrounds or selenium status. nih.gov
Thyroid Disease: Selenium is essential for thyroid hormone metabolism, and the thyroid gland has the highest concentration of selenium in the body. verywellhealth.com Studies have explored the use of this compound in autoimmune thyroid conditions like Hashimoto's disease, with some showing a reduction in autoantibodies. verywellhealth.com A study on patients with mild, symptom-free hypothyroidism due to Hashimoto's found that 83 mcg of this compound daily for four months restored normal thyroid function in 31.3% of participants, compared to only 3.1% in the placebo group. verywellhealth.com More robust clinical trials are needed to confirm these findings and establish clear therapeutic guidelines.
Cardiovascular Disease: Selenoproteins play a role in reducing inflammation and oxidative stress, which are implicated in cardiovascular disease. nih.govnih.gov However, clinical trial evidence supporting selenium supplementation for heart disease prevention is not conclusive. nih.gov Future studies should investigate the effects of this compound in well-defined patient groups, such as those with specific risk factors or known selenium deficiencies.
Cervical Intraepithelial Neoplasia (CIN): A randomized, double-blind, placebo-controlled trial found that supplementation with 200 μ g/day of selenium for six months in patients with CIN1 was associated with a higher rate of regression of the condition (88.0% vs. 56.0% in the placebo group). cambridge.org The selenium group also showed improvements in metabolic profiles, including glucose parameters and lipid levels. cambridge.org These promising results warrant further investigation in larger trials.
Advanced Analytical Method Development for In Situ Speciation
To fully understand the metabolism and biological roles of this compound, it is crucial to accurately identify and quantify its various chemical forms (species) within biological systems. The development of advanced analytical methods is key to this endeavor.
Currently, the most powerful techniques for selenium speciation involve hyphenated systems, which couple a separation method with a sensitive detection method. mdpi.com High-performance liquid chromatography (HPLC) is a commonly used separation technique, which can be configured in different modes such as ion-exchange, reversed-phase, or size-exclusion chromatography to separate various selenium compounds. iaea.orgnih.gov
The separated compounds are then detected using highly sensitive elemental detectors, most notably inductively coupled plasma mass spectrometry (ICP-MS). mdpi.comnih.govresearchgate.net This combination (HPLC-ICP-MS) allows for the precise quantification of different selenium species, including this compound, selenite (B80905), selenate (B1209512), and various metabolites, even at the very low concentrations found in biological samples. mdpi.comresearchgate.net Other detection techniques like atomic fluorescence spectrometry (AFS) are also used. iaea.orgresearchgate.net
Future research in this area should aim to:
Develop methods for in situ speciation, allowing for the analysis of selenium compounds directly within tissues and cells without extensive extraction procedures that might alter their chemical form.
Improve the sensitivity and resolution of current techniques to detect and identify novel and low-abundance selenium metabolites.
Create certified reference materials for a wider range of selenium species to improve the accuracy and comparability of results between different laboratories. iaea.org
Apply these advanced methods to trace the metabolic fate of this compound in different cell and tissue types under various physiological and pathological conditions.
Q & A
Q. What experimental models are optimal for studying L-selenomethionine bioavailability in animal studies?
To assess bioavailability, use ruminant models (e.g., cattle or goats) due to this compound’s resistance to rumen microbial degradation . Key methods include:
- Isotopic labeling : Track selenium incorporation into tissues (e.g., liver, muscle) via -labeled this compound.
- Tissue sampling : Measure selenium deposition in protein-bound forms (e.g., selenoproteins) post-absorption in the small intestine .
- Stress induction : Monitor selenium mobilization during oxidative stress to quantify selenoprotein production (e.g., glutathione peroxidase activity) .
Q. How does this compound enhance antioxidant enzyme activity at the cellular level?
this compound upregulates selenoproteins like glutathione peroxidase (GPx) and superoxide dismutase (SOD):
- In vitro protocols : Treat HepG2 cells with 234 µM this compound; measure GPx/SOD activity via spectrophotometry (e.g., NADPH oxidation for GPx) .
- Comparative analysis : Contrast with inorganic selenium (e.g., SeO), noting higher GPx activity and lower cytotoxicity in this compound-treated groups .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in cancer prevention?
Discrepancies arise from study design variables:
- Cell-specific mechanisms : this compound induces apoptosis in p53-intact cancer cells, but not in p53-mutant lines. Validate cell models using genomic sequencing .
- Dosage thresholds : In esophageal precancerous lesions, 200 µg/day slows progression, but higher doses may trigger pro-oxidative effects. Use dose-response curves and ROS markers .
- Population stratification : Analyze subgroups by baseline selenium status; deficient subjects show greater chemopreventive benefits .
Q. What methodological considerations are critical for comparing this compound with other selenium forms (e.g., selenite, Se-enriched yeast)?
Key factors include:
- Bioavailability metrics : Compare tissue selenium retention via ICP-MS after administering equimolar doses of this compound vs. sodium selenite in weaning piglets .
- Antioxidant endpoints : Measure lipid peroxidation (MDA levels) and selenoprotein mRNA expression (e.g., GPx1, SELENOP) .
- Toxicity profiling : Assess renal/hepatic function markers (e.g., creatinine, ALT) to differentiate safety profiles .
Q. How does this compound’s structural dynamics influence its biological activity in solid-state studies?
- Crystallography : Analyze P2(1) space group structures to identify hydrogen bonding and side-chain mobility using X-ray diffraction .
- Solid-state NMR : Apply and relaxation parameters to probe molecular motion and phase transitions at varying temperatures .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for meta-analyses of this compound’s anticancer effects?
- Heterogeneity adjustment : Use random-effects models to account for variability in study populations (e.g., PSA levels in prostate cancer trials) .
- Subgroup analysis : Stratify by selenium form (organic vs. inorganic) and cancer stage (precancerous vs. metastatic) .
Q. How can researchers address confounding variables in selenium supplementation trials?
- Baseline selenium measurement : Pre-screen participants using plasma SELENOP levels to exclude selenium-sufficient individuals .
- Dietary controls : Standardize diets to limit exogenous selenium intake during trials .
Methodological Tables
Table 1. Comparative Bioavailability of Selenium Forms in Animal Models
| Selenium Form | Model System | Bioavailability (vs. NaSeO) | Key Endpoint | Reference |
|---|---|---|---|---|
| This compound | Weaning piglets | 2.1x | Serum GPx activity | |
| Se-enriched yeast | Rats | 1.8x | Liver selenium retention | |
| Sodium selenite | Goats | 1.0x (reference) | Milk selenium concentration |
Table 2. Anticancer Efficacy of this compound in Clinical Trials
| Study Population | Dose (µg/day) | Outcome (Risk Reduction) | Limitations | Reference |
|---|---|---|---|---|
| Prostate cancer (high PSA) | 200 | 74% | Small cohort (n=1,312) | |
| Esophageal precancer | 200 | 63% regression | Short follow-up (2 years) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
